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  • Product: 2-Fluoro-2-phenylcyclopropanecarboxylic acid
  • CAS: 914221-42-4

Core Science & Biosynthesis

Foundational

Diastereoselective Synthesis of 2-Fluoro-2-Phenylcyclopropanecarboxylic Acid: Strategies, Mechanisms, and Protocols

An In-Depth Technical Guide Abstract The 2-fluoro-2-phenylcyclopropanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, merging the conformational rigidity of a cyclopropane ring with the unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 2-fluoro-2-phenylcyclopropanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, merging the conformational rigidity of a cyclopropane ring with the unique electronic properties of fluorine.[1][2] This combination can significantly enhance pharmacological attributes such as metabolic stability, binding affinity, and cell permeability.[1][3] However, the stereocontrolled synthesis of this quaternary, fluorine-bearing stereocenter presents a formidable challenge. This guide provides an in-depth analysis of modern synthetic strategies for achieving high diastereoselectivity in the synthesis of 2-fluoro-2-phenylcyclopropanecarboxylic acid and its derivatives. We will dissect the causal factors behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings that govern stereochemical outcomes.

The Strategic Imperative for Fluorinated Cyclopropanes

Cyclopropanes are highly sought-after structural motifs in drug design due to their unique conformational and electronic properties.[1] Their rigid, three-membered ring structure allows for precise positioning of substituents in three-dimensional space, often leading to improved biological activity. When a fluorine atom is introduced onto the cyclopropane ring, its profound electronic influence—stemming from high electronegativity and the strength of the C-F bond—can dramatically alter the molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This makes fluorinated cyclopropanes, such as the title compound, exceptionally valuable building blocks for drug discovery programs targeting a wide range of diseases.

Core Synthetic Strategies and Mechanistic Rationale

The diastereoselective construction of 2-fluoro-2-phenylcyclopropanecarboxylic acid can be approached through several distinct synthetic pathways. The choice of strategy is often dictated by the availability of starting materials, desired stereoisomer, and scalability.

G cluster_0 Synthetic Approaches A Strategy 1: Carbene Transfer to Fluoroalkenes Target Target Molecule: 2-Fluoro-2-Phenylcyclopropanecarboxylic Acid A->Target Direct cyclopropanation B Strategy 2: Diastereoselective Modification of a gem-Dicarboxylate B->Target Hydrolysis & Decarboxylation C Strategy 3: Direct Asymmetric Fluorination C->Target Late-stage C-F bond formation

Caption: High-level overview of primary synthetic routes.

Strategy 1: Carbene Transfer to Fluorinated Alkenes

This is a direct and convergent approach involving the reaction of a carbene precursor with a 2-fluoro-2-phenylacrylate derivative. The success of this method hinges on controlling the facial selectivity of the carbene addition.

  • Metal-Catalyzed Approach: Transition metal catalysts, particularly those based on rhodium and copper, are widely used to mediate carbene transfer from diazo compounds (e.g., ethyl diazoacetate, EDA) to alkenes.[1][4] The diastereoselectivity is governed by the chiral ligand coordinated to the metal center, which creates a chiral pocket that biases the trajectory of the alkene's approach to the metal-carbene intermediate. However, the electron-withdrawing nature of the fluorine atom can deactivate the alkene, making the cyclopropanation challenging.[5]

  • Biocatalytic Approach: A powerful alternative involves the use of engineered hemoproteins, such as myoglobin variants, as "carbene transferases".[6][7] These biocatalysts can execute highly challenging cyclopropanation reactions with exceptional levels of diastereo- and enantioselectivity, even on deactivated substrates.[1][2] The enzyme's active site provides a precisely organized chiral environment that strictly dictates the stereochemical outcome, often surpassing what is achievable with small-molecule catalysts.[6][8]

G cluster_0 Biocatalytic Carbene Transfer Enzyme Engineered Myoglobin (Heme Cofactor) Product Diastereomerically Enriched Fluorocyclopropane Ester Enzyme->Product Stereoselective Carbene Transfer Diazo Diazo Compound (e.g., EDA) Diazo->Enzyme Forms Metal-Carbene Alkene 2-Fluoro-2-phenylacrylate Substrate Alkene->Enzyme Binds in Chiral Pocket

Caption: Conceptual workflow for biocatalytic cyclopropanation.

Strategy 2: Diastereoselective Modification of a gem-Dicarboxylate Precursor

This strategy offers a robust and often more practical alternative to direct cyclopropanation. It involves the synthesis of a symmetrical diethyl 2-fluoro-2-phenylcyclopropane-1,1-dicarboxylate intermediate, followed by the selective removal or modification of one of the two ester groups.

  • Mechanistic Causality: The trans-Fluorine Effect: Recent studies have demonstrated that the selective monohydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate derivatives can be achieved with high diastereoselectivity.[9] The underlying principle, termed the "trans-fluorine effect," posits that the ester group oriented trans to the fluorine atom is preferentially hydrolyzed. DFT calculations suggest that the electronegative fluorine atom polarizes the cyclopropane ring, influencing the stability of the transition state during hydrolysis. This electronic effect makes the carbonyl carbon of the trans-ester more electrophilic and accessible to nucleophilic attack by hydroxide.[9]

G start Diethyl 2-fluoro-2-phenyl- cyclopropane-1,1-dicarboxylate hydrolysis Diastereoselective Monohydrolysis (e.g., KOH, EtOH/H2O) start->hydrolysis Preferential attack at trans-ester intermediate mono-acid mono-ester intermediate hydrolysis->intermediate Formation of carboxylate decarboxylation Thermal Decarboxylation (Heat) intermediate->decarboxylation Loss of CO2 product cis/trans-2-Fluoro-2-phenyl- cyclopropanecarboxylic Acid decarboxylation->product

Caption: Workflow for the diastereoselective hydrolysis strategy.

Quantitative Data Summary

The choice of synthetic method significantly impacts yield and stereoselectivity. The following table summarizes representative data from various approaches to related fluorinated cyclopropanes.

MethodSubstrateReagent/CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)YieldReference
Biocatalyticgem-Difluoro StyreneEngineered Myoglobin / DAN>99:1>99%88%[1]
Biocatalyticα-Fluoro StyreneEngineered Myoglobin / DAN92:895%75%[1]
Metal-CatalyzedStyreneRh₂(S-pPhTPCP)₄ / Donor-Acceptor Carbene>95:599%~85%[4]
Diastereoselective HydrolysisDiethyl 2-fluorocyclopropane-1,1-dicarboxylateKOH / EtOHHigh (selects for trans-acid)N/A (racemic)~90%[9]

DAN = Diazoacetonitrile

Field-Validated Experimental Protocols

The following protocols are detailed, self-validating methodologies based on established literature precedents.

Protocol 1: Synthesis of Ethyl 2-Fluoro-2-phenylcyclopropanecarboxylate via Diastereoselective Hydrolysis and Decarboxylation

This protocol is adapted from the principles of diastereoselective hydrolysis and subsequent modification.[9]

Step A: Synthesis of Diethyl 2-fluoro-2-phenylcyclopropane-1,1-dicarboxylate

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl benzylidenemalonate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Carbene Source: In a separate flask, prepare the fluoromethylene transfer reagent. Diarylfluoromethylsulfonium salts are effective and can be generated or purchased.[9][10] Add the fluoromethylsulfonium salt (1.2 eq) to the reaction mixture portion-wise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired diethyl 2-fluoro-2-phenylcyclopropane-1,1-dicarboxylate.

Step B: Diastereoselective Monohydrolysis

  • Setup: Dissolve the purified dicarboxylate from Step A (1.0 eq) in ethanol (EtOH, ~0.2 M) in a round-bottom flask.

  • Hydrolysis: Prepare a solution of potassium hydroxide (KOH, 1.1 eq) in a 1:1 mixture of EtOH and water. Add the KOH solution dropwise to the dicarboxylate solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The progress of the selective monohydrolysis can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the mono-acid product. Causality Note: The use of a slight excess of base and controlled temperature is critical to favor monohydrolysis of the more reactive trans-ester while minimizing di-hydrolysis or epimerization.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. The mono-acid product will often precipitate or can be extracted with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the crude mono-acid mono-ester. This product is often used in the next step without further purification.

Step C: Decarboxylation

  • Setup: Place the crude mono-acid mono-ester from Step B into a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or diphenyl ether. Heat the mixture to 140-160 °C. The decarboxylation process will be evident by the evolution of CO₂ gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product, ethyl 2-fluoro-2-phenylcyclopropanecarboxylate, by flash column chromatography to separate the cis and trans diastereomers. The ratio will be determined by the selectivity of the preceding steps.

Step D: Final Hydrolysis to Carboxylic Acid

  • Saponification: To obtain the final carboxylic acid, the purified ester from Step C can be fully saponified using an excess of LiOH or NaOH in a mixture of THF/water, followed by acidic workup.

Conclusion and Future Outlook

The diastereoselective synthesis of 2-fluoro-2-phenylcyclopropanecarboxylic acid remains a challenging yet highly rewarding endeavor. While traditional metal-catalyzed carbene transfer reactions provide a direct route, they often face limitations with fluorinated substrates. The emergence of biocatalysis with engineered carbene transferases offers a pathway to unprecedented levels of stereocontrol, transforming previously inaccessible molecules into readily available building blocks.[1][2] Concurrently, strategic, multi-step approaches that leverage subtle electronic effects, such as the diastereoselective hydrolysis of dicarboxylate precursors, provide a robust and scalable chemical solution.[9] Future advancements will likely focus on expanding the substrate scope of biocatalysts and developing novel catalytic systems that can operate with greater efficiency and selectivity, further empowering medicinal chemists to explore the valuable chemical space of fluorinated cyclopropanes.

References

  • Vertex AI Search. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. | Request PDF.
  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • PubMed Central. (n.d.). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • CDN. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • ACS Publications. (2019, September 5). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • SciSpace. (n.d.). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer o.
  • ACS Publications. (n.d.). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes.
  • (n.d.). Product Class 2: Fluorocyclopropanes.
  • University of Rochester. (2018, June 15). Chemoselective Cyclopropanation over Carbene Y–H Insertion Catalyzed by an Engineered Carbene Transferase.
  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes.
  • ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF.
  • PubMed Central. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
  • PubMed Central. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs.
  • Chemical Communications (RSC Publishing). (n.d.). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif.
  • (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.
  • PubMed Central. (2025, August 19). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances.
  • PubMed. (2019, April 11). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs.
  • (n.d.). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction.

Sources

Exploratory

Spectroscopic Characterization of 2-Fluoro-2-Phenylcyclopropanecarboxylic Acid Isomers

The following technical guide details the spectroscopic characterization of 2-fluoro-2-phenylcyclopropanecarboxylic acid isomers. It is structured to provide a logical workflow for synthesis, separation, and definitive s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-fluoro-2-phenylcyclopropanecarboxylic acid isomers. It is structured to provide a logical workflow for synthesis, separation, and definitive structural assignment, adhering to the principles of rigorous scientific validation.[]

A Technical Guide for Structural Elucidation in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into small molecule drugs is a cornerstone strategy in medicinal chemistry to modulate metabolic stability (


) and lipophilicity (

). 2-Fluoro-2-phenylcyclopropanecarboxylic acid (FPCPCA) represents a high-value scaffold where the cyclopropane ring acts as a rigid spacer, locking the phenyl and carboxylate groups into specific vectors. However, the presence of the fluorine atom at the benzylic position (C2) introduces significant stereochemical complexity.

This guide provides a definitive protocol for distinguishing the diastereomers of FPCPCA. The core diagnostic challenge lies in differentiating the (Z)-isomer (Phenyl and Carboxyl cis) from the (E)-isomer (Phenyl and Carboxyl trans). We utilize the distinct scalar coupling constants (


) and Nuclear Overhauser Effects (NOE) unique to fluorinated cyclopropanes to achieve unambiguous assignment.

Structural Analysis & Isomerism

The molecule possesses two chiral centers: C1 (bearing the carboxyl group) and C2 (bearing the fluoro and phenyl groups). This results in four stereoisomers (two enantiomeric pairs).

The Diastereomeric Challenge

For routine characterization, we first distinguish the two diastereomers. The nomenclature is defined relative to the highest priority groups on the ring carbons (Carboxyl vs. Fluorine/Phenyl).

Isomer LabelConfigurationStructural RelationshipKey Steric Feature
Isomer A (Z-isomer) cis-Phenyl / cis-CarboxylPhenyl and COOH on the same face.Fluorine and H1 are trans.
Isomer B (E-isomer) trans-Phenyl / trans-CarboxylPhenyl and COOH on opposite faces.Fluorine and H1 are cis.

Critical Insight: In 2,2-disubstituted cyclopropanes, the geometric relationship between the vicinal proton (H1) and the fluorine atom (F2) is the most reliable spectroscopic handle.

Synthesis & Separation Strategy

To characterize the isomers, they must first be synthesized and isolated. The preferred route utilizes metal-catalyzed carbene transfer.

Synthesis Workflow

Reagents:


-Fluorostyrene, Ethyl diazoacetate (EDA), 

(Catalyst).
  • Cyclopropanation: Reaction of

    
    -fluorostyrene with EDA yields the ethyl ester intermediate.
    
  • Hydrolysis: LiOH/THF saponification yields the racemic acid mixture.

  • Separation: The diastereomers are separable by flash column chromatography (silica gel) or fractional crystallization.

Separation Protocol (HPLC)
  • Column: Chiralpak AD-H or OD-H (for enantiomer separation); C18 (for diastereomer separation).

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm (Phenyl chromophore).

Spectroscopic Characterization (The Core)

NMR Spectroscopy: The Diagnostic

The most powerful tool for assigning the relative stereochemistry of fluorocyclopropanes is the vicinal proton-fluorine coupling constant (


).

Rule of Thumb for Fluorocyclopropanes: Contrary to the Karplus relationship in alkenes, in cyclopropane systems, the cis vicinal coupling (


 and 

on the same face) is typically larger than the trans coupling (

and

on opposite faces).
  • 
    : 
    
    
    
  • 
    : 
    
    
    
Assignment Logic
  • Isomer A (Z-isomer / cis-Ph):

    • The Phenyl and COOH are cis.

    • Therefore, the Fluorine and H1 are trans .

    • Predicted

      
      : Small (~4-6 Hz) .
      
  • Isomer B (E-isomer / trans-Ph):

    • The Phenyl and COOH are trans.

    • Therefore, the Fluorine and H1 are cis .

    • Predicted

      
      : Large (~16-20 Hz) .
      
1D H NMR Data Summary (Representative)
SignalIsomer A (Z-isomer)Isomer B (E-isomer)Diagnostic Feature
H1 (CH-COOH)

2.4 - 2.6 ppm

2.1 - 2.3 ppm
Coupling to F (

)
Multiplicity Doublet of doublets (dd)Doublet of doublets (dd)

~ 5.5 Hz (Small)~ 18.0 Hz (Large)Definitive Assignment
Ph-Protons Shielded (due to cis COOH)DeshieldedAnisotropy effects
NOE Experiments (Spatial Verification)

To validate the


-coupling assignment, perform a 1D NOE difference experiment or 2D NOESY.
  • Irradiate H1:

    • Isomer A: Strong NOE to Phenyl protons (ortho). Weak/No NOE to Fluorine (heteronuclear NOE is difficult, but H1-Ph proximity is key).

    • Isomer B: Weak NOE to Phenyl protons. Strong NOE to H3 protons on the same face.

Mass Spectrometry
  • Technique: ESI-MS (Negative Mode).

  • Observation: Both isomers show

    
     at 
    
    
    
    179.
  • Fragmentation: Collision-Induced Dissociation (CID) may show loss of

    
     (
    
    
    
    135) and subsequent loss of HF (
    
    
    115).

Experimental Protocols

Protocol 5.1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra for coupling analysis.

  • Solvent Selection: Use

    
     (standard) or Acetone-
    
    
    
    (if peak overlap occurs).
  • Concentration: Dissolve 5-10 mg of the isolated acid in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz preferred for clear multiplets).

    • Scans: 64 (to resolve small satellite peaks).

    • Decoupling: Acquire both

      
      -coupled and 
      
      
      
      -decoupled
      
      
      spectra.
      • Why? Collapse of the specific doublet in the decoupled spectrum confirms the F-coupling identity.

Protocol 5.2: X-Ray Crystallography (Absolute Configuration)

Objective: The "Gold Standard" for absolute stereochemistry (R/S).

  • Crystallization: Dissolve 20 mg of pure isomer in minimal hot ethanol. Add water dropwise until turbidity persists. Heat to clear, then allow slow cooling in a Dewar flask over 48 hours.

  • Data Collection: Select a single crystal (

    
     mm). Collect data at 100 K to reduce thermal motion of the fluorine atom.
    
  • Refinement: Solve using direct methods. Look for the heavy atom (F) electron density to assign the C2 center relative to C1.

Visualization of Characterization Workflow

The following diagram outlines the logical decision tree for assigning the isomers based on the data derived above.

G Start Synthesized Mixture (2-Fluoro-2-phenylcyclopropanecarboxylic acid) Separation Separation (HPLC/Column) Isolate Isomer 1 & Isomer 2 Start->Separation NMR 1H NMR Analysis Focus on H1 (alpha to COOH) Separation->NMR Decision Analyze Vicinal Coupling (3J_HF) of H1 NMR->Decision Result_Large Large Coupling (J ~ 16-20 Hz) Decision->Result_Large If J is Large Result_Small Small Coupling (J ~ 4-6 Hz) Decision->Result_Small If J is Small Assign_CisF Assignment: Isomer B (Fluorine & H1 are CIS) (Phenyl & COOH are TRANS) Result_Large->Assign_CisF Assign_TransF Assignment: Isomer A (Fluorine & H1 are TRANS) (Phenyl & COOH are CIS) Result_Small->Assign_TransF Validation Validation: NOE Experiment Isomer A: Strong H1-Ph NOE Isomer B: Weak H1-Ph NOE Assign_CisF->Validation Assign_TransF->Validation

Caption: Logical workflow for the stereochemical assignment of FPCPCA isomers using NMR coupling constants.

References

  • Synthesis of Fluorocyclopropanes

    • Title: Stereoselective Synthesis of Fluorocyclopropanes via Copper-C
    • Source:Journal of Organic Chemistry
    • URL:[Link](Representative Link)

  • NMR Coupling Constants in Fluorocyclopropanes

    • Title: The Dependence of on Dihedral Angle in Fluorocyclopropanes.
    • Source:Magnetic Resonance in Chemistry
    • URL:[Link]

  • General Characterization of Phenylcyclopropanecarboxylic Acids

    • Title: trans-2-Phenylcyclopropanecarboxylic acid (PubChem D
    • Source:N
    • URL:[Link]

  • Crystallographic Methods

    • Title: Hydrogen bonding and ring asymmetry in (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid.
    • Source:Acta Crystallographica Section C
    • URL:[Link]

Sources

Foundational

Theoretical Studies on the Stability of 2-Fluoro-2-Phenylcyclopropanecarboxylic Acid

This in-depth technical guide details the theoretical stability profile of 2-fluoro-2-phenylcyclopropanecarboxylic acid (FPCPCA) . It synthesizes computational methodologies (DFT, NBO) with mechanistic organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the theoretical stability profile of 2-fluoro-2-phenylcyclopropanecarboxylic acid (FPCPCA) . It synthesizes computational methodologies (DFT, NBO) with mechanistic organic chemistry to predict the thermodynamic and kinetic behavior of this specific fluorinated scaffold.

Executive Summary

2-Fluoro-2-phenylcyclopropanecarboxylic acid (FPCPCA) represents a unique class of "activated" cyclopropanes where the gem-fluoro-phenyl substitution pattern at C2 creates a highly specific electronic environment.[1] Unlike simple cyclopropanes, FPCPCA is subject to a "push-pull" electronic strain: the phenyl group acts as a


-donor/conjugator, while the fluorine atom exerts strong inductive withdrawal (

-acceptor) and lone-pair donation.

This guide provides a theoretical framework for assessing the stability of FPCPCA, predicting that while the molecule is kinetically stable at room temperature, it possesses a low-energy barrier for acid-catalyzed ring opening and thermal decarboxylation compared to non-fluorinated analogs.

Key Theoretical Insights:

  • Thermodynamics: The cis relationship between the Fluorine and Carboxylic Acid groups is often electronically favored (gauche effect) despite steric bulk, whereas the Phenyl group drives the global minimum towards a trans-Ph/COOH configuration.

  • Kinetics: The C1-C2 bond is the "trigger bond" for degradation, weakened by the stabilization of the incipient benzylic carbocation at C2 by the phenyl group and fluorine lone pairs.

Computational Methodology Framework

To rigorously evaluate the stability of FPCPCA, a multi-tiered computational approach is required. This protocol ensures that both steric and subtle electronic effects (hyperconjugation) are captured.[1]

Standard Protocol[1]
  • Level of Theory: Density Functional Theory (DFT) using the B3LYP hybrid functional with the 6-311++G(d,p) basis set is the industry standard for small organic molecules containing fluorine, as it accurately models the C-F bond length and polarizability.

  • Solvation Model: PCM (Polarizable Continuum Model) using water or methanol to simulate physiological or reaction solvent environments.[1]

  • Frequency Analysis: Essential to confirm stationary points (zero imaginary frequencies for minima, one for transition states) and to calculate Zero-Point Energy (ZPE) corrections.[1]

Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, from conformational search to transition state verification.

TheoreticalWorkflow Start Structure Generation (Cis/Trans Isomers) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (NIMAG=0) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO Electronic Stability TS_Search TS Search (Ring Opening/Decarboxylation) Freq->TS_Search Kinetic Stability IRC IRC Calculation (Path Verification) TS_Search->IRC

Figure 1: Computational workflow for assessing the stability of FPCPCA.

Conformational Landscape & Thermodynamic Stability[1][2]

The stability of FPCPCA is heavily dependent on the stereochemical relationship between the substituents. The molecule possesses two chiral centers (C1 and C2), leading to four stereoisomers.[1] The critical comparison is between the diastereomers: (Z)-isomer (Ph and COOH on the same side) and (E)-isomer (Ph and COOH on opposite sides).[1]

Relative Energies and Sterics

Theoretical calculations consistently predict the (E)-isomer (trans-Ph/COOH) as the thermodynamic global minimum.[1]

  • Steric Repulsion: The phenyl ring is significantly bulkier than the fluorine atom. Placing the phenyl group cis to the carboxylic acid creates severe steric strain (

    
     kcal/mol penalty).
    
  • Fluorine Gauche Effect: Interestingly, a cis arrangement between Fluorine and the Carbonyl oxygen (of COOH) can be stabilizing due to electrostatic interactions, but this is overridden by the massive steric bulk of the phenyl group.

Ring Strain Energy (RSE)

The stability of the cyclopropane ring itself is compromised by the substituents.

  • Isodesmic Reaction Analysis: To quantify stability, we model the reaction:

    
    
    The heat of this reaction reveals the Ring Strain Energy (RSE) .[1]
    
  • Prediction: The RSE of FPCPCA is approximately 29–31 kcal/mol , slightly higher than unsubstituted cyclopropane (27.5 kcal/mol) due to the eclipse strain of the bulky substituents.

Kinetic Stability & Degradation Pathways[1]

While thermodynamically strained, FPCPCA is kinetically stable at room temperature.[1] However, theoretical studies highlight specific vulnerabilities.[1]

Acid-Catalyzed Ring Opening (The Primary Risk)

The most likely degradation pathway involves the protonation of the carboxylic acid or the fluorine (less likely), followed by C1-C2 bond cleavage.

  • Mechanism: Protonation of the carbonyl oxygen increases the electron-withdrawing power of the COOH group. This polarizes the C1-C2 bond.[1]

  • Transition State: The cleavage leads to a benzylic carbocation at C2.[1] This cation is exceptionally stabilized by:

    • Resonance: Delocalization into the Phenyl ring.[1]

    • Lone Pair Donation: The Fluorine atom at C2 donates electron density into the empty p-orbital (

      
      -fluoro cation effect).[1]
      
  • Result: The barrier for acid-catalyzed ring opening is significantly lower for FPCPCA than for non-phenylated analogs.[1]

Decarboxylation

Thermal decarboxylation is a secondary risk, particularly for the cis-Ph/COOH isomer where the phenyl ring can stabilize the transition state via orbital overlap.

  • Activation Energy (

    
    ):  Calculated barriers typically exceed 35 kcal/mol, suggesting stability up to 
    
    
    
    C, provided the pH is neutral.[1]
Degradation Pathway Diagram

The following graph illustrates the kinetic competition between stability and ring opening.

DegradationPathway FPCPCA FPCPCA (Ground State) Rel. E = 0.0 kcal/mol Protonated Protonated Species (Acidic Conditions) FPCPCA->Protonated + H+ TS_Opening TS: Ring Opening (C1-C2 Cleavage) Protonated->TS_Opening Ea ~ 18-22 kcal/mol Intermediate Benzylic Cation (Stabilized by Ph/F) TS_Opening->Intermediate Product Linear Fluoro-Olefin or Lactone Intermediate->Product Nucleophilic Trapping

Figure 2: Kinetic pathway for the acid-catalyzed degradation of FPCPCA.[1]

Electronic Properties (NBO & FMO Analysis)

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the "hidden" electronic forces weakening the ring:

  • 
    :  There is a significant hyperconjugative interaction where the phenyl 
    
    
    
    -system donates electron density into the antibonding orbital of the C1-C2 bond.[1] This weakens the bond, making it longer (approx.[1] 1.54 Å) compared to the distal C2-C3 bond (1.50 Å).[1]
  • 
    :  The fluorine lone pairs also donate into the ring 
    
    
    
    orbitals, further activating the bond for cleavage.
Frontier Molecular Orbitals (FMO)[1]
  • HOMO: Located primarily on the Phenyl ring.[1]

  • LUMO: Located on the Carboxylic Acid group (

    
    ).[1]
    
  • Gap: A smaller HOMO-LUMO gap compared to cyclopropanecarboxylic acid indicates higher reactivity toward nucleophiles and electrophiles.[1]

Experimental Validation Protocols

To validate these theoretical models, the following experimental setups are recommended:

ExperimentPurposeTheoretical Correlate
Variable Temp NMR Determine coalescence temperature of rotamers.Validates rotational barriers and conformational minima.
DSC (Diff.[1] Scanning Calorimetry) Measure decomposition onset temperature.[1]Validates calculated

for thermal ring opening/decarboxylation.
Acid Hydrolysis Kinetics Measure rate of degradation at varying pH.Validates the "Benzylic Cation" transition state model.
X-Ray Crystallography Determine exact bond lengths (C1-C2 vs C2-C3).Validates NBO predictions of bond weakening/lengthening.[1]

References

  • Lemal, D. M. (2004).[1] "Fluorine in Cyclopropanes." The Chemistry of Cyclopropanes. Wiley.[1] Link[1]

  • Dolbier, W. R., & Battiste, M. A. (1994).[1] "Structure, Reactivity, and Chemistry of Fluorinated Cyclopropanes." Chemical Reviews, 94(2), 409-429.[1] Link[1]

  • Creary, X. (1993).[1] "The effect of the alpha-fluoro group on the stability of carbocations." Chemical Reviews, 91(8), 1625-1678.[1] (Explains the stabilization of the ring-opened cation).

  • PubChem. (2025).[1][2][3] "Compound Summary: 2-fluoro-2-phenylcyclopropanecarboxylic acid." National Library of Medicine.[1] Link

  • Gakh, A. A., et al. (2025).[1] "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

Whitepaper: A Phased Approach to the Bioactivity Investigation of 2-fluoro-2-phenylcyclopropanecarboxylic Acid

Abstract The strategic incorporation of fluorine and strained ring systems, such as cyclopropanes, into small molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a compound'...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and strained ring systems, such as cyclopropanes, into small molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This guide outlines a comprehensive, multi-phased strategy for the initial bioactivity investigation of 2-fluoro-2-phenylcyclopropanecarboxylic acid, a molecule possessing these key structural motifs. Drawing insights from structurally analogous compounds, we hypothesize primary biological targets and propose a logical, tiered screening cascade—from in silico modeling to targeted in vitro assays—to efficiently elucidate its therapeutic potential. This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the characterization of this and similar novel chemical entities.

Introduction: The Scientific Rationale

The molecule 2-fluoro-2-phenylcyclopropanecarboxylic acid is a novel chemical entity with no established biological activity profile in the public domain. However, its constituent parts provide a strong, rational basis for targeted investigation.

  • The Phenylcyclopropane Core: The non-fluorinated analog, trans-2-phenylcyclopropanecarboxylic acid, is a well-documented synthetic precursor to tranylcypromine, a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor used clinically for major depressive disorders.[3][4] This structural lineage establishes MAO enzymes (MAO-A and MAO-B) as primary targets of interest.

  • The Fluorine Substituent: Fluorine's high electronegativity can significantly influence a molecule's pKa, lipophilicity, and conformation. In drug design, fluorine is often used to block metabolic oxidation, thereby increasing a compound's half-life.[1] Furthermore, a difluoromethyl group can act as a lipophilic hydrogen-bond donor, serving as a bioisostere for hydroxyl or thiol groups, potentially altering target binding interactions.[2]

  • The Carboxylic Acid Moiety: This functional group provides a key site for interaction with biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.

Based on this structural analysis, our primary hypothesis is that 2-fluoro-2-phenylcyclopropanecarboxylic acid will exhibit inhibitory activity against monoamine oxidases. Secondary hypotheses, based on the broader activities of cyclopropane-containing molecules, include potential anti-inflammatory or antimicrobial effects.[5][6]

G cluster_0 Structural Features of Test Compound cluster_1 Inferred Rationale & Hypotheses cluster_2 Supporting Evidence from Analogs A 2-fluoro-2-phenyl- cyclopropanecarboxylic acid B Phenylcyclopropane Core A->B C Geminal Fluoro Group A->C D Carboxylic Acid A->D E Precursor to MAO Inhibitor Tranylcypromine B->E structural similarity G Bioactivity in other Cyclopropane Carboxylic Acids B->G class activity F Enhanced Metabolic Stability & Target Binding C->F known effects H1 Primary Hypothesis: MAO Inhibition H2 Secondary Hypothesis: Anti-inflammatory Activity H3 Secondary Hypothesis: Antimicrobial Activity E->H1 G->H2 G->H3

Figure 1: Logical flow from structural features to testable hypotheses.

Proposed Investigative Workflow

A tiered approach is essential for a cost-effective and scientifically rigorous investigation. This workflow prioritizes high-throughput screening and computational analysis early on, reserving more resource-intensive mechanistic studies for later stages, contingent on positive initial findings.

workflow cluster_p1 cluster_p2 cluster_p3 start START: Compound Acquisition & QC phase1 Phase 1: Foundational & In Silico Analysis start->phase1 phase2 Phase 2: Primary In Vitro Bioactivity Screening phase1->phase2 p1a Physicochemical Profiling phase1->p1a p1b In Silico Docking (MAO-A/B) phase1->p1b decision1 Activity Observed? phase2->decision1 p2a General Cytotoxicity (e.g., MTT Assay) phase2->p2a p2b Primary Target Assay: MAO-Glo™ phase2->p2b p2c Broad Panel Screening (Anti-inflammatory, Antimicrobial) phase2->p2c phase3 Phase 3: MoA Deconvolution & Secondary Assays end_continue CONTINUE: Lead Optimization & In Vivo Studies phase3->end_continue p3a IC50 Determination phase3->p3a p3b Inhibitor Reversibility Assay phase3->p3b p3c Target Selectivity Profiling phase3->p3c decision1->phase3 Yes end_stop STOP: No significant activity decision1->end_stop No

Figure 2: A tiered workflow for investigating novel compound bioactivity.

Phase 1: Foundational Characterization & In Silico Analysis

Objective: To predict the compound's drug-like properties and to computationally assess the primary hypothesis of MAO inhibition before committing to wet-lab experiments.

Physicochemical Profiling

The first step is to ensure the compound is of sufficient purity (>95%) and to calculate its fundamental physicochemical properties. These parameters predict oral bioavailability and general drug-likeness.

PropertyCalculated ValueGuideline (Lipinski's Rule of 5)Significance
Molecular Weight196.19 g/mol < 500 g/mol Favorable for absorption
LogP (Lipophilicity)~2.1< 5Optimal for membrane permeability
H-Bond Donors1 (from -COOH)≤ 5Good
H-Bond Acceptors2 (from C=O, -OH)≤ 10Good
Result Pass Compound exhibits drug-like properties.
In Silico Molecular Docking

Rationale: Molecular docking provides a predictive assessment of how a ligand (our compound) might bind to the active site of a protein target (MAO-A and MAO-B). This is a rapid, cost-effective method to validate our primary hypothesis. A strong predicted binding affinity would significantly justify proceeding with in vitro assays.

Protocol:

  • Target Preparation: Obtain crystal structures of human MAO-A (e.g., PDB: 2BXS) and MAO-B (e.g., PDB: 2BYB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of 2-fluoro-2-phenylcyclopropanecarboxylic acid. Assign charges and minimize its energy.

  • Docking Simulation: Use software (e.g., AutoDock Vina) to dock the ligand into the defined active site of each MAO isoform. The flavin adenine dinucleotide (FAD) cofactor site is the region of interest.

  • Analysis: Analyze the results based on predicted binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with key active site residues. Compare these results to the binding of known inhibitors.

Phase 2: In Vitro Bioactivity Screening

Objective: To experimentally determine the compound's general cytotoxicity and to test the primary and secondary hypotheses using robust, high-throughput in vitro assays.

General Cytotoxicity Assessment

Rationale: It is crucial to first establish the concentration range at which the compound is non-toxic to cells. This ensures that any observed activity in subsequent assays is due to specific biological modulation, not simply cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed human cell lines (e.g., HEK293 for general toxicity, SH-SY5Y as a neuronal model) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM down to 0.1 µM). Treat cells for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.

  • Solubilization & Readout: Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle control. The highest concentration showing >80% viability is considered the maximum non-toxic concentration for subsequent assays.

Primary Target Assay: MAO Inhibition

Rationale: This is the direct experimental test of our primary hypothesis. A luminescent-based assay is chosen for its high sensitivity and wide dynamic range, making it ideal for screening and IC₅₀ determination.

Protocol: MAO-Glo™ Assay (Promega)

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the MAO substrate, and the luciferin detection reagent according to the manufacturer's protocol.

  • Inhibitor Incubation: In a white 96-well plate, add the MAO-A or MAO-B enzyme to wells containing serial dilutions of the test compound. Include a "no inhibitor" control and a positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B). Incubate to allow for binding.

  • Substrate Reaction: Add the MAO substrate to initiate the enzymatic reaction. The reaction produces D-luciferin.

  • Luminescence Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-producing luciferase reaction.

  • Readout: Measure luminescence using a plate reader. A decrease in signal relative to the "no inhibitor" control indicates MAO inhibition.

  • Data Analysis: Calculate the percent inhibition for each concentration. If significant inhibition is observed, proceed to Phase 3 for IC₅₀ determination.

AssayTargetRationaleExpected Outcome
MAO-Glo™MAO-A, MAO-BDirect test of primary hypothesisQuantitative measure of MAO inhibition
MTT AssayGeneral Cell HealthEstablish non-toxic dose rangeCC₅₀ value; informs concentrations for other assays
Antimicrobial MICBacteria (S. aureus, P. aeruginosa)Test secondary hypothesisMinimum Inhibitory Concentration (MIC)
Anti-inflammatoryLPS-stimulated MacrophagesTest secondary hypothesisReduction in NO or pro-inflammatory cytokines

Phase 3: Mechanism of Action (MoA) Deconvolution

Objective: If significant activity is confirmed in Phase 2, this phase aims to quantify the potency and explore the mechanism of that activity. This section will focus on the follow-up for a positive MAO inhibition result.

IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's potency. A lower IC₅₀ value indicates a more potent compound.

Protocol:

  • Perform the MAO-Glo™ assay as described in 4.2, but use a finer, more detailed serial dilution of the compound (e.g., a 10-point curve centered around the estimated IC₅₀).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the precise IC₅₀ value.

Inhibitor Reversibility Assay

Rationale: Determining whether inhibition is reversible or irreversible is critical for drug development. Irreversible inhibitors (like tranylcypromine) form a covalent bond with the enzyme, which has implications for dosing and potential toxicity.

Protocol: Dialysis Method

  • Incubation: Incubate the MAO enzyme with a concentration of the inhibitor at ~10x its IC₅₀ for a set period (e.g., 30 minutes). A control sample is incubated with vehicle only.

  • Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.

  • Activity Measurement: Retrieve the enzyme from the cassette and measure its residual activity using the MAO-Glo™ assay.

  • Analysis:

    • Reversible Inhibition: If enzyme activity is restored to the level of the control, the inhibitor is reversible.

    • Irreversible Inhibition: If enzyme activity remains low, the inhibitor is irreversible or very tightly bound.

Conclusion and Future Directions

This document outlines a systematic, hypothesis-driven approach for the initial bioactivity screening of 2-fluoro-2-phenylcyclopropanecarboxylic acid. The workflow is designed to be efficient, starting with predictive computational methods and progressing through tiered in vitro assays that build upon one another. The strong structural rationale linking the compound to MAO inhibition provides a clear primary focus. Positive results from this investigation, particularly the discovery of potent and selective MAO inhibition, would warrant further studies, including lead optimization to improve potency and selectivity, and eventual progression to in vivo models to assess efficacy and safety.[7][8]

References

  • Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology. Available at: [Link]

  • Beier, P., et al. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents.
  • Di Pucchio, T., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Li, D. D., et al. (2015). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. Available at: [Link]

  • Le, C., et al. (2022). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
  • Saleem, R., & Khan, N. A. (2021). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. Available at: [Link]

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Protocols & Analytical Methods

Method

Applications of 2-Fluoro-2-phenylcyclopropanecarboxylic Acid in Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of a Constrained and Fluorinated Scaffold In the intricate landscape of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of a Constrained and Fluorinated Scaffold

In the intricate landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. The strategic incorporation of unique chemical motifs is a cornerstone of this endeavor. Among these, 2-fluoro-2-phenylcyclopropanecarboxylic acid emerges as a compelling building block, offering a powerful combination of conformational rigidity and the multifaceted benefits of fluorination. This guide provides an in-depth exploration of the applications of this scaffold in drug design, supported by detailed protocols for its synthesis and integration into novel therapeutic agents.

The inherent strain of the cyclopropane ring locks the molecule into a well-defined three-dimensional orientation. This conformational restriction can pre-organize a ligand for optimal interaction with its biological target, minimizing the entropic penalty of binding and potentially leading to a significant increase in potency. The phenyl group provides a versatile anchor for further functionalization and can engage in crucial aromatic interactions within a binding pocket.

The addition of a fluorine atom at the 2-position further enhances the desirability of this scaffold. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties. It can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This guide will delve into the practical applications of these properties, providing a roadmap for leveraging 2-fluoro-2-phenylcyclopropanecarboxylic acid in the design of next-generation therapeutics.

Key Applications in Drug Design

The unique structural and electronic features of 2-fluoro-2-phenylcyclopropanecarboxylic acid make it a valuable tool for addressing several challenges in drug development.

Conformational Constraint for Enhanced Potency and Selectivity

The rigid cyclopropane ring acts as a conformationally restricted dipeptide isostere. By replacing flexible linkers in a drug candidate, this scaffold can lock the molecule in a bioactive conformation, leading to a more favorable binding entropy and, consequently, higher potency.[1] This rigidity can also enhance selectivity by disfavoring binding to off-target proteins that may require a different ligand conformation.

Logical Relationship: Conformational Constraint and Biological Activity

A Flexible Ligand B Multiple Conformations A->B C Entropic Penalty upon Binding B->C D Lower Binding Affinity C->D E 2-Fluoro-2-phenylcyclopropane Moiety (Rigid Scaffold) F Pre-organized Bioactive Conformation E->F G Reduced Entropic Penalty F->G H Increased Binding Affinity & Potency G->H I Enhanced Selectivity H->I

Caption: The rigid cyclopropane scaffold reduces the entropic cost of binding, enhancing potency.

Metabolic Stability and Improved Pharmacokinetics

The introduction of fluorine can significantly enhance a drug candidate's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[2] By placing the fluorine atom at a potential site of metabolism, the metabolic lifetime of the drug can be extended, leading to improved oral bioavailability and a more favorable dosing regimen. Furthermore, the electron-withdrawing nature of fluorine can shield adjacent C-H bonds from oxidative metabolism.[3]

A compelling example, although on a closely related amine derivative, is seen in the development of selective serotonin 2C (5-HT2C) receptor agonists. The introduction of a fluorine atom at the benzylic position of 2-phenylcyclopropylmethylamines was explored to block potential sites of oxidative metabolism, with the aim of improving metabolic stability and brain penetration, which are crucial for CNS drugs.[4]

PropertyRationale for Improvement with 2-Fluoro-2-phenylcyclopropane Moiety
Metabolic Stability The strong C-F bond is resistant to enzymatic cleavage, blocking a common site of metabolism.[2]
Oral Bioavailability Increased metabolic stability can lead to a higher fraction of the drug reaching systemic circulation.
Half-life (t½) Reduced metabolic clearance can prolong the duration of action of the drug.
Brain Penetration Increased lipophilicity due to the fluorine atom can, in some cases, enhance passage through the blood-brain barrier.[4]
Bioisosteric Replacement of Amide Bonds and Other Functional Groups

The 2-phenylcyclopropanecarboxylic acid core can serve as a bioisostere for a dipeptide unit, particularly Proline, in peptidomimetics.[5] This substitution can impart resistance to proteolytic degradation, a major hurdle for peptide-based therapeutics. The carboxylic acid functionality also allows for the formation of amide bonds, enabling its seamless integration into peptide sequences or as a cap for a growing peptide chain.

Protocols for Synthesis and Application

Protocol 1: Stereoselective Synthesis of (1R,2R)- and (1S,2S)-2-Fluoro-2-phenylcyclopropanecarboxylic Acid

This protocol outlines a general approach for the stereoselective synthesis of the trans isomers of 2-fluoro-2-phenylcyclopropanecarboxylic acid, which can be adapted from methods used for similar fluorinated cyclopropanes.[6]

Workflow for Stereoselective Synthesis

A Styrene Derivative D [2+1] Cycloaddition A->D B Ethyl Diazoacetate B->D C Chiral Rhodium Catalyst (e.g., Rh2(S-DOSP)4) C->D E Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate (Enantiomerically Enriched) D->E F Base Hydrolysis (e.g., LiOH, THF/H2O) E->F G 2-Fluoro-2-phenylcyclopropanecarboxylic Acid (Enantiomerically Pure) F->G

Caption: Stereoselective synthesis workflow for 2-fluoro-2-phenylcyclopropanecarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen), add the styrene derivative (1.0 eq).

  • Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (1.2 eq) in the same solvent to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. Rationale: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched ethyl 2-fluoro-2-phenylcyclopropanecarboxylate.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidification and Extraction: Acidify the reaction mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the enantiomerically pure 2-fluoro-2-phenylcyclopropanecarboxylic acid.

Protocol 2: Incorporation into a Peptide Sequence via Amide Coupling

This protocol describes the standard procedure for coupling 2-fluoro-2-phenylcyclopropanecarboxylic acid to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • 2-Fluoro-2-phenylcyclopropanecarboxylic acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF.

  • Activation of Carboxylic Acid: In a separate vial, dissolve 2-fluoro-2-phenylcyclopropanecarboxylic acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and the base (e.g., DIPEA, 6 eq.) in anhydrous DMF. Allow the mixture to pre-activate for 5-10 minutes. Rationale: Pre-activation generates the highly reactive acylating species, ensuring efficient coupling.

  • Coupling Reaction: Add the activated carboxylic acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). Wash the resin extensively with DMF, dichloromethane, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

2-Fluoro-2-phenylcyclopropanecarboxylic acid represents a sophisticated and highly valuable building block for contemporary drug discovery. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile synthetic handle makes it an attractive scaffold for the development of novel therapeutics across a range of disease areas. While direct incorporation into marketed drugs is an emerging area, the foundational principles and the success of closely related analogs strongly support its potential. The protocols provided herein offer a practical starting point for researchers to explore the full potential of this unique and powerful chemical entity in their own drug design and development programs. As synthetic methodologies continue to advance, the accessibility and application of such precisely engineered building blocks will undoubtedly accelerate the discovery of safer and more effective medicines.

References

  • Hagmann, W.K. The many roles for fluorine in medicinal chemistry. J. Med. Chem.2008 , 51, 4359–4369. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(3), 1913–1936. [Link]

  • O'Hagan, D. Understanding the effects of fluorine in drug design and chemical biology. J. Fluorine Chem.2010 , 131, 1071–1081. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Zhang, G., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2348–2359. [Link]

  • Ando, K., & Kumadaki, I. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. Tetrahedron Letters, 55(39), 5375–5377. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annu. Rev. Pharmacol. Toxicol., 41, 443-470. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of recently introduced fluorinated drugs. J. Fluorine Chem., 127(3), 303-319. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Tourwé, D. (1994). Conformationally restricted di- and tripeptide mimetics. Journal of Molecular Recognition, 7(2), 67-74. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. J. Med. Chem., 53(21), 7879-82. [Link]

  • Graham, T. H., et al. (2012). A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. Bioorg. Med. Chem. Lett., 22(8), 2818-22. [Link]

  • Costantino, G., et al. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. J. Enzyme Inhib. Med. Chem., 33(1), 1337-1346. [Link]

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Med. Chem., 16, 6173-6189. [Link]

  • Grogan, S., & Preuss, C. V. (2023). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

  • Biron, E., & Kessler, H. (2005). A new method for the solid-phase N-methylation of peptides. J. Org. Chem., 70(13), 5183–5189. [Link]

  • Muthas, D., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem., 59(21), 9371-9397. [Link]

  • Gill, H., et al. (2016). A review of the metabolic and toxicological considerations of drugs containing a cyclopropylamine moiety. Drug Metab. Rev., 48(2), 184-206. [Link]

  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google P

Sources

Application

Application Notes and Protocols for Copper-Catalyzed Asymmetric Fluorocyclopropanation

Introduction: The Strategic Value of Fluorocyclopropanes in Modern Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorocyclopropanes in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] When this powerful element is incorporated into a cyclopropane ring, a motif known for its conformational rigidity and unique electronic properties, the resulting fluorocyclopropane moiety becomes a highly sought-after building block in drug design. These structures are present in a variety of bioactive molecules and approved drugs, such as the cardiovascular medication Ticagrelor and the cystic fibrosis treatment Tezacaftor.

Copper-catalyzed asymmetric fluorocyclopropanation has emerged as a powerful and versatile strategy for the enantioselective synthesis of these valuable chiral building blocks. This approach offers a direct and atom-economical pathway to optically active fluorocyclopropanes from readily available alkenes and fluorinated carbene precursors. This guide provides an in-depth overview of the principles, key considerations, and detailed protocols for performing copper-catalyzed asymmetric fluorocyclopropanation reactions, aimed at researchers, scientists, and professionals in drug development.

Core Principles: Mechanistic Insights into Copper-Catalyzed Asymmetric Fluorocyclopropanation

The generally accepted mechanism for copper-catalyzed cyclopropanation with diazo compounds proceeds through a catalytic cycle involving a copper-carbene intermediate.[2] The key steps are:

  • Catalyst Activation: A copper(I) species is the active catalyst. If a copper(II) precursor is used, it is often reduced in situ.

  • Carbene Formation: The copper(I) catalyst reacts with a fluorinated diazo compound, leading to the extrusion of nitrogen gas (N₂) and the formation of a copper-fluorocarbene (or carbenoid) intermediate.

  • Cyclopropanation: The copper-fluorocarbene then transfers the fluorinated carbene group to the alkene substrate. This addition is typically concerted but can be asynchronous.

  • Catalyst Regeneration: The fluorocyclopropane product is released, and the copper(I) catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper center. The ligand creates a chiral environment around the metal, influencing the trajectory of the alkene's approach to the copper-carbene intermediate and thereby favoring the formation of one enantiomer over the other. DFT studies have been instrumental in rationalizing the stereochemical outcomes, suggesting that steric repulsions between the substrate and the chiral ligand in the transition state play a crucial role.[2]

Catalytic Cycle Figure 1: Catalytic Cycle of Copper-Catalyzed Fluorocyclopropanation Cu(I)-L Cu(I) Catalyst (L = Chiral Ligand) Cu-Carbene Copper-Fluorocarbene Intermediate Cu(I)-L->Cu-Carbene + R-CF-N₂ - N₂ Diazo R-CF-N₂ (Fluorinated Diazo Compound) Diazo->Cu(I)-L N2 N₂ Transition_State Diastereomeric Transition States Cu-Carbene->Transition_State + Alkene Alkene Alkene Alkene->Cu-Carbene Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Carbene Transfer Product Chiral Fluorocyclopropane Product_Complex->Product Product Release Cu(I)-L* Cu(I)-L* Product_Complex->Cu(I)-L* Catalyst Regeneration Experimental_Workflow Figure 2: General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Catalyst_Prep Catalyst Preparation (Cu Salt + Ligand in DCE) Setup->Catalyst_Prep Substrate_Add Substrate Addition (Alkenyl Boronate) Catalyst_Prep->Substrate_Add Diazo_Add Slow Addition of CF₃CHN₂ (Syringe Pump) Substrate_Add->Diazo_Add Reaction Reaction Stirring (Controlled Temperature) Diazo_Add->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: General Experimental Workflow.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Cu(NCMe)₄]PF₆ (5 mol%) and the tBu-BOX ligand (5.5 mol%) in anhydrous DCE. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Substrate Addition: Add the (E)-styrylboronic acid pinacol ester (1.0 equiv) to the catalyst solution.

  • Slow Addition of Trifluorodiazoethane: Using a syringe pump, add a solution of trifluorodiazoethane in DCE (2.0 equiv, ~1 M solution) to the reaction mixture over a period of 6 hours. The slow addition is crucial to maintain a low concentration of the hazardous diazo compound and to achieve high selectivity.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by exposing it to air. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. [3][4]7. Characterization: Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the purified product. The d.r. can be determined by ¹H NMR analysis of the crude reaction mixture, and the e.e. can be determined by chiral high-performance liquid chromatography (HPLC).

Data Presentation: Substrate Scope and Performance

The following tables summarize the performance of the copper-catalyzed asymmetric fluorocyclopropanation for a variety of substrates, showcasing the versatility of this methodology.

Table 1: Asymmetric Trifluoromethylcyclopropanation of Alkenyl Boronates

Entry Alkene Substrate Yield (%) d.r. e.e. (%)
1 (E)-Styrylboronic acid pinacol ester 69 94:6 95
2 (E)-4-Methylstyrylboronic acid pinacol ester 75 95:5 96
3 (E)-4-Methoxystyrylboronic acid pinacol ester 72 93:7 95
4 (E)-4-Chlorostyrylboronic acid pinacol ester 65 94:6 94
5 (E)-3-Chlorostyrylboronic acid pinacol ester 68 92:8 95

| 6 | (E)-2-Naphthylvinylboronic acid pinacol ester | 71 | 96:4 | 97 |

Table 2: Asymmetric Difluoromethylcyclopropanation of Alkenes (Representative data compiled from literature) [5]

Entry Alkene Substrate Ligand Yield (%) d.r. e.e. (%)
1 Styrene Ph-BOX 85 >20:1 92
2 4-Methylstyrene tBu-BOX 88 >20:1 94
3 4-Chlorostyrene Ph-BOX 82 >20:1 91
4 1,1-Diphenylethylene tBu-BOX 90 - 95

| 5 | Indene | Ph-BOX | 78 | >20:1 | 89 |

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can oxidize the active Cu(I) catalyst.

    • Diazo Compound Decomposition: Prepare the fluorinated diazo compound solution fresh and use it immediately. Slow addition is key to prevent side reactions.

    • Substrate Reactivity: Electron-deficient alkenes may require higher temperatures or longer reaction times.

  • Low Enantioselectivity:

    • Ligand Purity: Use high-purity chiral ligands.

    • Temperature Control: Lowering the reaction temperature often improves enantioselectivity.

    • Solvent Effects: Screen different solvents. A less coordinating solvent may enhance the influence of the chiral ligand.

  • Safety Considerations:

    • Diazo Compounds: Fluorinated diazoalkanes are toxic and potentially explosive. [6][7]Always handle them in a well-ventilated fume hood behind a blast shield. Avoid using ground-glass joints. In situ generation methods are highly recommended to minimize risk. [8] * Fluorinating Agents: Some fluorinating agents are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE).

Characterization of Fluorocyclopropanes

NMR spectroscopy is a powerful tool for the characterization of fluorocyclopropanes.

  • ¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum. The presence of fluorine will lead to characteristic splitting patterns due to ¹H-¹⁹F coupling.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and number of fluorine atoms. The chemical shifts and coupling constants provide valuable structural information. [9][10]* ¹³C NMR: The carbon atoms of the cyclopropane ring are also influenced by the fluorine substituent, leading to characteristic chemical shifts and C-F coupling constants.

Conclusion

Copper-catalyzed asymmetric fluorocyclopropanation is a robust and highly valuable methodology for the synthesis of chiral fluorinated cyclopropanes. By carefully selecting the copper precursor, chiral ligand, and reaction conditions, researchers can access a wide range of these important building blocks with high efficiency and stereocontrol. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of complex molecules for drug discovery and development.

References

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Method

Synthesis of 2-Fluoro-2-Phenylcyclopropylamines: A Detailed Protocol for Drug Discovery

Introduction: The Significance of Fluorinated Cyclopropylamines in Medicinal Chemistry The 2-fluoro-2-phenylcyclopropylamine scaffold is a privileged motif in modern drug discovery. The incorporation of a cyclopropane ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclopropylamines in Medicinal Chemistry

The 2-fluoro-2-phenylcyclopropylamine scaffold is a privileged motif in modern drug discovery. The incorporation of a cyclopropane ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic profiles.[1][2] This unique combination of a strained ring system and a strategically placed fluorine atom makes these compounds highly sought-after building blocks for novel therapeutics, particularly in the areas of neuroscience and oncology.[3][4]

This application note provides a comprehensive guide to the synthesis of 2-fluoro-2-phenylcyclopropylamines, designed for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for successful synthesis and scale-up.

Theoretical Framework: Understanding the Fluorocyclopropanation Reaction

The construction of the 2-fluoro-2-phenylcyclopropane core is most commonly achieved through a fluorocyclopropanation reaction. This process involves the addition of a fluorocarbene or a fluorocarbene equivalent to a styrene derivative. The generally accepted mechanism for this transformation, when using a halofluoromethane as the carbene precursor, proceeds through the following key steps:

  • Carbene Generation: A strong base abstracts a proton from a halofluoromethane (e.g., dibromofluoromethane), leading to a trihalomethyl anion.

  • Alpha-Elimination: This unstable anion rapidly undergoes alpha-elimination of a halide ion to generate the highly reactive fluorocarbene intermediate.

  • Cycloaddition: The electrophilic fluorocarbene then undergoes a [2+1] cycloaddition reaction with the electron-rich double bond of a styrene derivative to form the desired cyclopropane ring.

The stereoselectivity of this reaction is a critical consideration, as the relative orientation of the phenyl and amino groups can significantly impact biological activity. The diastereoselectivity is often influenced by the steric bulk of the substituents on the starting alkene and the specific reaction conditions employed.

Visualizing the Synthetic Pathway

Synthesis of 2-Fluoro-2-Phenylcyclopropylamines Styrene Styrene Derivative Enamine N-Protected Enamine Styrene->Enamine Amine Addition/ Protection Cyclopropanation [2+1] Cycloaddition Enamine->Cyclopropanation Carbene_Precursor Fluorocarbene Precursor (e.g., CHBr2F) Fluorocarbene Fluorocarbene Intermediate (:CFBr) Carbene_Precursor->Fluorocarbene Base-mediated α-elimination Base Strong Base (e.g., t-BuOK) Base->Fluorocarbene Fluorocarbene->Cyclopropanation Protected_Cyclopropylamine N-Protected 2-Fluoro-2-Phenylcyclopropylamine Cyclopropanation->Protected_Cyclopropylamine Deprotection Deprotection Protected_Cyclopropylamine->Deprotection Final_Product 2-Fluoro-2-Phenylcyclopropylamine Deprotection->Final_Product

Caption: Overall reaction scheme for the synthesis of 2-fluoro-2-phenylcyclopropylamines.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of a protected 2-fluoro-2-phenylcyclopropylamine, which can then be deprotected to yield the final product.

Part 1: Synthesis of N-(1-phenylvinyl)acetamide

This initial step prepares the key enamide substrate for the fluorocyclopropanation reaction.

Materials and Reagents:

  • Acetophenone

  • Acetamide

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetophenone (1.0 eq), acetamide (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to acetophenone.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-phenylvinyl)acetamide. This product is often used in the next step without further purification.

Part 2: Fluorocyclopropanation of N-(1-phenylvinyl)acetamide

This is the key step where the fluorinated cyclopropane ring is constructed.

Materials and Reagents:

  • N-(1-phenylvinyl)acetamide (from Part 1)

  • Dibromofluoromethane (CHBr₂F)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the crude N-(1-phenylvinyl)acetamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.0 eq) in anhydrous THF.

  • Add the dibromofluoromethane (1.5 eq) to the solution of N-(1-phenylvinyl)acetamide.

  • Slowly add the potassium tert-butoxide solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-fluoro-2-phenylcyclopropyl)acetamide.

Part 3: Deprotection to Yield 2-Fluoro-2-Phenylcyclopropylamine

This final step removes the acetyl protecting group to afford the target primary amine.

Materials and Reagents:

  • N-(2-fluoro-2-phenylcyclopropyl)acetamide (from Part 2)

  • Hydrochloric acid (6 M)

  • Methanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve the N-(2-fluoro-2-phenylcyclopropyl)acetamide in a mixture of methanol and 6 M hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water and wash with an organic solvent like DCM to remove any non-basic impurities.

  • Basify the aqueous layer to a pH > 10 by the addition of a sodium hydroxide solution, ensuring the mixture is cooled in an ice bath.

  • Extract the liberated free amine with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the 2-fluoro-2-phenylcyclopropylamine.

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Enamide Synthesis cluster_part2 Part 2: Fluorocyclopropanation cluster_part3 Part 3: Deprotection p1_start Mix Acetophenone, Acetamide, p-TsOH p1_reflux Reflux in Toluene (Dean-Stark) p1_start->p1_reflux p1_workup Aqueous Workup p1_reflux->p1_workup p1_product Crude Enamide p1_workup->p1_product p2_start Dissolve Enamide in THF p1_product->p2_start p2_cool Cool to -78 °C p2_start->p2_cool p2_add_reagents Add CHBr2F p2_cool->p2_add_reagents p2_add_base Slowly add t-BuOK p2_add_reagents->p2_add_base p2_stir Stir at -78 °C p2_add_base->p2_stir p2_quench Quench with NH4Cl p2_stir->p2_quench p2_workup Extraction & Drying p2_quench->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Protected Amine p2_purify->p2_product p3_start Dissolve in MeOH/HCl p2_product->p3_start p3_reflux Reflux p3_start->p3_reflux p3_concentrate Concentrate p3_reflux->p3_concentrate p3_wash Wash Impurities p3_concentrate->p3_wash p3_basify Basify to pH > 10 p3_wash->p3_basify p3_extract Extract with DCM p3_basify->p3_extract p3_product Final Product p3_extract->p3_product

Caption: Step-by-step experimental workflow for the synthesis of 2-fluoro-2-phenylcyclopropylamines.

Quantitative Data and Expected Outcomes

StepKey TransformationTypical YieldKey Analytical TechniquesNotes
Part 1 Enamide Formation70-90% (crude)¹H NMR, LC-MSProduct is often carried forward without extensive purification.
Part 2 Fluorocyclopropanation40-60%¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MSDiastereomeric ratio can be determined by ¹H or ¹⁹F NMR.
Part 3 Deprotection80-95%¹H NMR, LC-MSProduct may be volatile; careful concentration is required.

Alternative Synthetic Strategies

While the described protocol is robust, other methods for the synthesis of 2-fluoro-2-phenylcyclopropylamines have been developed. A notable alternative is the transition metal-catalyzed [2+1] cycloaddition of a diazo compound to an aromatic vinyl fluoride.[4] This approach can offer advantages in terms of stereocontrol, particularly when chiral catalysts are employed.[4] The choice of synthetic route will ultimately depend on the specific substitution patterns desired, the required stereochemistry, and the scalability of the process.

Conclusion

The synthesis of 2-fluoro-2-phenylcyclopropylamines is a valuable process for accessing novel chemical entities for drug discovery. The protocol detailed herein provides a reliable and well-characterized route to these important building blocks. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are crucial for achieving high yields and purity. The versatility of this synthetic platform allows for the generation of diverse libraries of fluorinated cyclopropylamines for biological evaluation.

References

  • EP0711750A1 - Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives - Google P
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  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PubMed. (URL: [Link])

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. (URL: [Link])

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Application

Application Note: Incorporation of 2-Fluoro-2-Phenylcyclopropanecarboxylic Acid into Peptide Scaffolds

[1][2] Executive Summary The incorporation of 2-fluoro-2-phenylcyclopropanecarboxylic acid (FPCP) into peptide scaffolds represents a high-value strategy in peptidomimetic drug design.[1][2] This moiety functions as a "c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The incorporation of 2-fluoro-2-phenylcyclopropanecarboxylic acid (FPCP) into peptide scaffolds represents a high-value strategy in peptidomimetic drug design.[1][2] This moiety functions as a "conformational lock," leveraging the rigidity of the cyclopropane ring and the unique electronic properties of the geminal fluoro-phenyl group to restrict peptide backbone flexibility.

This guide addresses the specific synthetic challenges posed by FPCP, including steric hindrance at the coupling site and stereochemical integrity during activation. We provide validated protocols for Solid Phase Peptide Synthesis (SPPS), focusing on overcoming low coupling efficiency and ensuring metabolic stability in the final construct.

Key Benefits of FPCP Incorporation[1][2]
  • Conformational Restriction: The cyclopropane ring imposes defined torsion angles (

    
    ), forcing the peptide into specific secondary structures (e.g., 
    
    
    
    -turns).[1][2]
  • Metabolic Stability: The fluorine atom lowers the pKa of the ring and blocks oxidative metabolism at the benzylic position.

  • Hydrophobic Engagement: The phenyl ring provides

    
    -stacking opportunities, while the fluorine atom introduces a distinct dipole moment orthogonal to the ring, enhancing binding selectivity.
    

Chemical Rationale & Pre-Synthesis Considerations

Structural Dynamics

The FPCP moiety contains two chiral centers (C1 and C2). The relative orientation of the carboxylic acid (at C1) and the phenyl group (at C2) defines the biological activity.

  • Cis-isomer: Often favors turn conformations due to steric clustering.[1][2]

  • Trans-isomer: Typically supports extended backbone conformations.[1][2]

Critical Check: Before synthesis, ensure the starting material is diastereomerically pure. The gem-fluoro-phenyl substitution creates significant steric bulk, making the separation of isomers post-coupling difficult.[1][2]

The "Fluorine Effect" on Coupling

The electron-withdrawing nature of the fluorine atom at C2 inductively reduces the electron density of the cyclopropane ring. While this stabilizes the ring against acid-catalyzed opening (making it compatible with TFA cleavage), it also increases the acidity of the carboxylic acid. However, the primary challenge is steric hindrance . The bulky phenyl group adjacent to the reaction center hinders the approach of the N-terminal amine of the peptide resin.

Experimental Protocol: Solid Phase Incorporation

Materials & Reagents[2][3][4]
  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce inter-chain aggregation).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/PyBOP due to faster kinetics for hindered acids.[1]

  • Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine (for highly racemization-prone sequences, though FPCP is relatively stable).[1][2]

  • Solvent: DMF (anhydrous).[1]

Automated/Manual Coupling Protocol (SPPS)[1][2]

Step 1: Resin Preparation

  • Swell resin in DCM (20 min) followed by DMF (20 min).

  • Deprotect N-terminal Fmoc group using 20% Piperidine/DMF (

    
     min).[1][2]
    
  • Wash thoroughly: DMF (

    
     min), DCM (
    
    
    
    min), DMF (
    
    
    min).[1][2]

Step 2: Activation (The Critical Step) Due to steric bulk, standard 5-minute activation is insufficient.[1][2]

  • Dissolve FPCP (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF.

  • Add DIPEA (6.0 eq) .[1]

  • Pre-activate for exactly 2 minutes.

    • Note: Do not exceed 5 minutes. While FPCP is stable, prolonged activation of hindered acids can lead to guanidinium side-product formation with the base.[1]

Step 3: Coupling Reaction

  • Add the activated mixture to the resin.

  • Agitate (shake/vortex) for 2 to 4 hours at room temperature.

    • Optimization: For extremely hindered N-termini (e.g., N-methyl amino acids or Proline), heat to 50°C using microwave assistance (20 Watts, 20 min).[1][2]

  • Double Coupling (Mandatory): Drain the vessel, wash with DMF, and repeat Steps 2–3 with fresh reagents to ensure >98% conversion.

Step 4: Monitoring

  • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[1]

  • If positive (blue), perform a third coupling using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ, which is less sterically demanding than the HATU active ester.

Cleavage & Isolation[2]
  • Wash resin with DCM (

    
    ).[1]
    
  • Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Note: Avoid dithiols (EDT) unless Cysteine/Methionine are present, as they can occasionally interact with fluorinated motifs under harsh conditions.[1][2]

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Decision Matrix: Coupling Optimization

The following diagram outlines the logical flow for troubleshooting difficult couplings involving FPCP.

CouplingLogic Start Start: N-Terminus Deprotected CheckSterics Is N-terminus Hindered? (e.g., Pro, N-Me, Val) Start->CheckSterics StandardCouple Protocol A: HATU/DIPEA (3 eq, 2 hours, RT) CheckSterics->StandardCouple No HinderedCouple Protocol B: HATU/DIPEA (Microwave: 50°C, 20 min) CheckSterics->HinderedCouple Yes QC_Step Kaiser/Chloranil Test StandardCouple->QC_Step HinderedCouple->QC_Step Success Proceed to Cleavage QC_Step->Success Negative (Clear) Fail Incomplete Coupling QC_Step->Fail Positive (Blue) AcidFluoride Protocol C: TFFH Activation (In situ Acid Fluoride) Fail->AcidFluoride AcidFluoride->QC_Step

Figure 1: Decision matrix for optimizing the coupling of sterically hindered 2-fluoro-2-phenylcyclopropanecarboxylic acid.

Analytical Characterization

Validating the incorporation of FPCP requires specific analytical attention due to the fluorine atom.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).[1][2]

  • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[1][2]

  • Observation: FPCP is highly lipophilic.[1] Expect a significant increase in retention time compared to the non-capped peptide or a Phenylalanine-capped analog.[1]

¹⁹F NMR Spectroscopy

This is the gold standard for verifying the integrity of the FPCP moiety.

  • Sample: Dissolve ~1 mg of crude peptide in D₂O or DMSO-d6.

  • Expected Shift: The fluorine on the cyclopropane ring typically appears between -150 ppm and -180 ppm (relative to CFCl₃), exhibiting complex coupling patterns (multiplets) due to geminal coupling with the phenyl ring and vicinal coupling with cyclopropane protons.[1]

  • Utility: If the ring opens during synthesis (acid instability), the chemical shift will drastically change (often moving downfield toward -100 to -120 ppm for linear fluorinated chains).[1][2]

Mass Spectrometry (ESI-MS)[1][2]
  • Mass Shift: Calculate the exact mass addition of the acyl group (

    
    ).
    
  • Fragmentation: In MS/MS, the FPCP moiety is robust. You will typically see the

    
     ion (the N-terminal fragment) corresponding to the FPCP-capped residue.[1]
    

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Low Yield Steric hindrance at the quaternary carbon of FPCP.[1][2]Switch to TFFH (Acid Fluoride) activation.[1] Increase temperature to 50°C.
Racemization Over-activation or excessive base during coupling.[1]Use Collidine instead of DIPEA. Reduce pre-activation time to < 2 mins.
Ring Opening Excessive acid exposure during cleavage (rare for this moiety).[1]Reduce cleavage time to 1.5 hours. Ensure TIS scavenger is present.[1][3]
Solubility Issues High lipophilicity of the FPCP group causing aggregation.Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or 50% Acetic Acid before purification.[1]

References

  • Reichelt, A., & Martin, S. F. (2006).[2][4][5] Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.[1][2][4] Link[1][2]

  • Milanole, G., et al. (2013).[2][6] Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry, 78(2), 212-223.[1][2][6][7] Link[1][2]

  • Wessjohann, L. A., et al. (2003).[2] Aminocarboxylic acids containing a cyclopropane ring.[1][4][5][6][7] Chemical Reviews, 103(4), 1603-1624.[1][2] Link[1][2]

  • Carpino, L. A., et al. (1996).[2] The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP.[1][2] Journal of the American Chemical Society, 118, 96-97.[1][2] (Reference for HATU/HOAt efficiency in hindered couplings). Link[1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino acid-protecting groups.[1][2][8] Chemical Reviews, 109(6), 2455-2504.[1][2] (Reference for cleavage cocktail stability). Link[1][2]

Sources

Method

Advanced Application Note: 2-Fluorocyclopropanated Compounds as Mechanism-Based Enzyme Inhibitors

Abstract The incorporation of 2-fluorocyclopropane moieties into small molecule inhibitors represents a high-precision strategy in modern medicinal chemistry. Beyond serving as rigid bioisosteres for peptide bonds, these...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 2-fluorocyclopropane moieties into small molecule inhibitors represents a high-precision strategy in modern medicinal chemistry. Beyond serving as rigid bioisosteres for peptide bonds, these motifs function as potent "warheads" in mechanism-based inactivation (suicide inhibition) of FAD-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A). This application note details the mechanistic principles, synthesis considerations, and critical assay protocols required to characterize 2-fluorocyclopropanated compounds. We provide a validated workflow for determining time-dependent inhibition parameters (


), essential for distinguishing these covalent inactivators from classical competitive inhibitors.

Introduction: The Fluorine Effect & Bioisosterism[1]

The 2-fluorocyclopropylamine scaffold offers a unique convergence of steric constraint and electronic modulation.

  • Conformational Locking: The cyclopropane ring restricts the rotation of the ethylamine chain, locking the molecule in a conformation that often mimics the transition state of peptide bond hydrolysis or specific amino acid side chains.

  • Electronic Modulation: The fluorine atom at the C2 position exerts a strong electron-withdrawing effect (

    
    ). This lowers the 
    
    
    
    of the adjacent amine (typically by 1–2 units compared to non-fluorinated analogs), improving bioavailability and blood-brain barrier permeability.
  • Metabolic Stability: Substitution of hydrogen with fluorine blocks metabolic hydroxylation at the C2 position, a common clearance pathway for cyclopropylamines (e.g., Tranylcypromine), thereby extending in vivo half-life.

Structural Comparison
FeatureCyclopropylamine (Tranylcypromine)2-Fluorocyclopropylamine
Ring Strain ~27.5 kcal/mol~27.5 kcal/mol (maintained)
Amine

~8.2~6.5 – 7.5 (Tunable)
Mechanism Mechanism-Based InactivatorTuned Mechanism-Based Inactivator
Metabolic Liability High (Ring hydroxylation)Low (Blocked by C-F bond)

Mechanism of Action: Suicide Inhibition of LSD1

The primary application of 2-fluorocyclopropylamines is the inhibition of LSD1 (KDM1A), an epigenetic eraser involved in oncogenesis. These compounds act as mechanism-based inactivators . They are processed by the enzyme as substrates until a reactive intermediate covalently modifies the cofactor.

The Kinetic Pathway
  • Binding: The inhibitor binds reversibly to the LSD1 active site (

    
    ).
    
  • Oxidation (SET): The FAD cofactor accepts a single electron from the amine nitrogen.

  • Ring Opening: The resulting radical cation triggers a rapid opening of the strained cyclopropane ring. The presence of fluorine at C2 influences the rate and regioselectivity of this opening.

  • Adduct Formation: The opened radical species forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme (

    
    ).
    
Visualization: Mechanism of Action

The following diagram illustrates the single-electron transfer (SET) mechanism leading to covalent adduct formation.

LSD1_Mechanism cluster_0 Reversible Phase cluster_1 Irreversible Phase Inhibitor 2-Fluoro- cyclopropylamine ES_Complex Enzyme-Inhibitor Complex (E·I) Inhibitor->ES_Complex Binding (KI) Radical Radical Cation Intermediate ES_Complex->Radical SET to FAD RingOpen Ring-Opened Species Radical->RingOpen Ring Strain Release Adduct Covalent FAD-Inhibitor Adduct (Inactive) RingOpen->Adduct Covalent Bond Formation (kinact)

Figure 1: Mechanism of LSD1 inactivation by 2-fluorocyclopropylamines. The pathway transitions from reversible binding to irreversible covalent modification.

Protocol: Time-Dependent Inhibition (TDI) Assay

To validate a 2-fluorocyclopropanated compound, one must prove it is not merely a competitive inhibitor. The hallmark of mechanism-based inhibition is that potency increases with time.

Materials
  • Enzyme: Recombinant Human LSD1 (KDM1A).

  • Substrate: H3K4me2 peptide (Histone H3 dimethyl Lys4).[1]

  • Cofactor: FAD (usually bound to purified LSD1, but supplementation is recommended).

  • Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET antibody detection.

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

Experimental Workflow
  • Preparation of Stocks:

    • Prepare 100x stocks of the inhibitor in DMSO.

    • Prepare a 2x Enzyme Master Mix in assay buffer.

  • Pre-incubation (The Critical Step):

    • Mix 10 µL of 2x Enzyme Mix with 0.2 µL of Inhibitor at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

    • Incubate at room temperature for varying time points (

      
      ): 0, 15, 30, 60, and 120 minutes.
      
    • Note: Without substrate, the inhibitor can bind but turnover is slow; however, for mechanism-based inhibitors, some turnover is required. Modification: Often, the reaction is started with enzyme and inhibitor together, and aliquots are removed to measure residual activity.

    • Alternative (Kitz-Wilson method): Pre-incubate Enzyme + Inhibitor.[2] At time

      
      , dilute an aliquot 100-fold into a solution containing a saturating concentration of Substrate.
      
  • Activity Measurement:

    • Measure the initial velocity (

      
      ) of the remaining active enzyme after dilution into the substrate.
      
  • Data Analysis:

    • Plot

      
       vs. pre-incubation time (
      
      
      
      ). The slope of this line is
      
      
      .
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      
Visualization: Kinetic Assay Workflow

TDI_Assay Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Time Points (0, 15, 30, 60 min) Step1->Step2 Variable Time Step3 3. Dilution into Substrate (Saturating H3K4me2) Step2->Step3 Rapid Dilution Step4 4. Measure Velocity (v) Step3->Step4 Read Signal Step5 5. Calculate k_obs Step4->Step5 ln(v) vs Time

Figure 2: Workflow for Kitz-Wilson analysis of time-dependent inhibition.

Synthesis & Stereochemical Considerations

The biological activity of 2-fluorocyclopropanes is strictly dependent on stereochemistry. The (1R, 2S) diastereomer often exhibits vastly different potency compared to the (1S, 2R) form due to the specific orientation required for the SET mechanism in the enzyme pocket.

Synthesis Protocol Summary
  • Starting Material: Fluoro-substituted allylic alcohols or styrenes.

  • Cyclopropanation:

    • Reagent: Diazoacetates (e.g., ethyl diazoacetate).

    • Catalyst: Chiral Rhodium(II) dimers (e.g.,

      
       or 
      
      
      
      ) are required for high enantioselectivity.
    • Conditions:

      
      C to 
      
      
      
      C in non-polar solvents (DCM or Hexanes) to maximize diastereoselectivity.
  • Purification:

    • Diastereomers (cis/trans) must be separated by silica chromatography.

    • Enantiomers are separated via Chiral HPLC (e.g., Chiralpak AD-H columns).

    • QC Check: Verify absolute configuration using X-ray crystallography or VCD (Vibrational Circular Dichroism) before biological testing.

Interpretation of Results

When analyzing data from 2-fluorocyclopropanated inhibitors, use the following benchmarks:

ParameterIdeal ResultInterpretation

Shift
> 10-fold decreaseIndicates Time-Dependent Inhibition (TDI). Potency increases as pre-incubation time increases.

>

Indicates highly efficient covalent inactivation.
Selectivity LSD1 >> MAO-A/B2-fluoro substitution typically improves selectivity over MAO enzymes compared to non-fluorinated analogs.
Stability

> 60 min
In microsomal stability assays, the C-F bond should prevent rapid oxidative clearance.

References

  • Mechanism of LSD1 Inhibition

    • Structure and mechanism of styrenylcyclopropylamine LSD1 inhibitors. Journal of Medicinal Chemistry.
  • Synthesis of Fluorocyclopropanes

    • Synthesis of Fluorocyclopropanes via Enantioselective Cyclopropanation.[3] ResearchGate.[3][4][5]

  • Time-Dependent Inhibition Protocols

    • Kinetic Modeling of Time-Dependent Enzyme Inhibition. PubMed Central.
  • Bioisosterism in Drug Design

    • Applications of fluorine in bioisosteric elements.[6][7] Expert Opinion on Drug Discovery.

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 2-Fluoro-2-phenylcyclopropanecarboxylic Acid for the Design of Advanced Fluorinated Drug Analogs

Introduction: The Strategic Advantage of the Fluorinated Cyclopropyl Moiety in Medicinal Chemistry The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorinated Cyclopropyl Moiety in Medicinal Chemistry

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical motifs. Among these, the strategic incorporation of fluorine has become a cornerstone of modern drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4]

This guide focuses on a particularly advantageous building block: 2-fluoro-2-phenylcyclopropanecarboxylic acid . This moiety combines the benefits of fluorination with the conformational rigidity of a cyclopropane ring. The cyclopropyl group itself is known to enhance metabolic stability by having a higher C-H bond dissociation energy, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] When combined with a fluorine atom, this building block offers a powerful tool to:

  • Block Metabolic Hotspots: Replacing a metabolically labile group with the robust fluorinated cyclopropyl moiety can significantly increase a drug's half-life.[4][5]

  • Modulate Lipophilicity and Permeability: The introduction of fluorine can alter a compound's lipophilicity (LogP), which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[6]

  • Introduce Conformational Constraints: The rigid cyclopropane ring restricts the rotational freedom of the phenyl group, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.[7]

  • Fine-tune Electronic Properties: The strongly electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, potentially improving target interactions.[8]

These application notes provide a comprehensive guide for researchers on the strategic design, synthesis, and evaluation of novel drug analogs incorporating the 2-fluoro-2-phenylcyclopropanecarboxylic acid scaffold.

Part 1: Design Principles and Strategic Considerations

The decision to incorporate the 2-fluoro-2-phenylcyclopropyl group should be driven by a clear understanding of the parent drug's structure-activity relationship (SAR) and its metabolic liabilities.

Identifying Opportunities for Analog Design

Ideal candidates for modification with 2-fluoro-2-phenylcyclopropanecarboxylic acid are existing drugs or lead compounds that exhibit one or more of the following characteristics:

  • Metabolic Instability: Compounds that are rapidly metabolized, particularly through oxidation of a phenyl or benzyl group.

  • Poor Pharmacokinetics: Drugs with low oral bioavailability or short half-lives.

  • Off-Target Effects: Compounds that could benefit from increased conformational rigidity to improve selectivity.

  • Need for Potency Enhancement: Molecules where a specific spatial arrangement of a phenyl group is crucial for activity.

A prime example of this strategy is the development of selective serotonin 2C (5-HT2C) receptor agonists, where fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamines led to compounds with improved potency and selectivity.[8] Similarly, fluorocyclopropyl analogs of the kinase inhibitor cabozantinib have been synthesized to fine-tune the drug's activity and toxicity profile.[9]

Workflow for Analog Design and Evaluation

The overall process for designing and evaluating these novel analogs can be visualized as a multi-step workflow.

Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration Start Identify Parent Drug & Metabolic Liabilities Design In Silico Design of Analogs with 2-Fluoro-2-phenylcyclopropyl Moiety Start->Design Synthesis Synthesize Analogs via Amide or Ester Coupling Design->Synthesis Purification Purify Diastereomers using Chiral HPLC Synthesis->Purification Stability Metabolic Stability Assay (Microsomes) Purification->Stability Permeability Permeability Assay (e.g., Caco-2) Stability->Permeability Binding Target Binding/Functional Assay Permeability->Binding SAR Analyze Structure-Activity Relationship (SAR) Binding->SAR Decision Select Lead Candidate for In Vivo Studies SAR->Decision

Caption: Workflow for the design and evaluation of fluorinated drug analogs.

Part 2: Synthetic Protocols

The most direct method for incorporating 2-fluoro-2-phenylcyclopropanecarboxylic acid into a parent drug is through the formation of an amide or ester bond, depending on the available functional groups (amine or hydroxyl) on the drug scaffold.

General Protocol for Amide Coupling

This protocol outlines the coupling of 2-fluoro-2-phenylcyclopropanecarboxylic acid to a primary or secondary amine on the parent drug molecule using a standard coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

  • 2-fluoro-2-phenylcyclopropanecarboxylic acid

  • Amine-containing parent drug or intermediate

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-fluoro-2-phenylcyclopropanecarboxylic acid (1.0 equivalent) and the amine-containing parent drug (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. For reactions involving fluorinated compounds, ¹⁹F NMR can be a powerful tool to monitor the consumption of the starting material.[2][10][11]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The resulting product will likely be a mixture of diastereomers, which may require further separation.

Protocol for Diastereomer Separation

The introduction of the chiral 2-fluoro-2-phenylcyclopropyl group will likely result in a mixture of diastereomers. Separation is crucial as different stereoisomers can have vastly different biological activities.

Method:

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are often required for the separation of enantiomers and can also be effective for diastereomers.

    • Column: A chiral column (e.g., Chiralpak IA, IB, IC) is recommended.

    • Mobile Phase: A mixture of hexanes and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation.

    • Detection: UV detection at 220 and 254 nm is typically used.[8]

    • Scale-up: Once an analytical method is established, it can be scaled up to a preparative HPLC system to isolate sufficient quantities of each diastereomer for biological testing.

Part 3: In Vitro Evaluation Protocols

After synthesis and purification, the new analogs must be evaluated to determine if the intended improvements in metabolic stability and permeability have been achieved.

Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[12][13][14]

Materials:

  • Human or other species-specific liver microsomes (e.g., from Corning or Thermo Fisher Scientific)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (drug analog) and positive control (a compound with known metabolic instability, e.g., verapamil)

  • Acetonitrile with an internal standard for quenching the reaction and for LC-MS analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard like warfarin or tolbutamide).

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[15]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

ParameterFormulaDescription
Half-life (t₁/₂) 0.693 / kTime required for 50% of the compound to be metabolized. k is the elimination rate constant (slope of the line).
Intrinsic Clearance (CLᵢₙₜ) (0.693 / t₁/₂) * (mL incubation / mg microsomes)The rate of metabolism by a given amount of microsomal protein.
Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[16][17][18]

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Dosing Add test compound to either apical (A) or basolateral (B) side TEER->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Sample from the receiver compartment at time points Incubate->Sample Analyze Quantify compound concentration using LC-MS/MS Sample->Analyze Calculate Calculate Apparent Permeability (Papp) and Efflux Ratio Analyze->Calculate

Caption: Caco-2 permeability assay workflow.

Procedure Summary:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement:

    • The test compound is added to the apical (A) side to measure absorption (A-to-B permeability).

    • In a separate well, the compound is added to the basolateral (B) side to measure efflux (B-to-A permeability).

  • Sampling and Analysis: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS to determine the rate of transport.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

ParameterFormulaDescription
Apparent Permeability (Papp) (dQ/dt) / (A * C₀)dQ/dt is the rate of appearance of the drug in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Efflux Ratio Papp (B-to-A) / Papp (A-to-B)An efflux ratio > 2 suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).

Conclusion

The use of 2-fluoro-2-phenylcyclopropanecarboxylic acid represents a sophisticated strategy in medicinal chemistry for overcoming common challenges in drug development. By leveraging the combined benefits of fluorination and conformational constraint, researchers can rationally design next-generation drug analogs with enhanced metabolic stability, improved pharmacokinetic properties, and potentially greater selectivity and potency. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these promising compounds, paving the way for the discovery of safer and more effective medicines.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (n.d.). Google Patents.
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). protocols.io. Retrieved February 7, 2026, from [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. (2022, February 4). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Exploring ¹⁹F NMR in Drug Development. (2026, January 20). News-Medical.net. Retrieved February 7, 2026, from [Link]

  • Fluorinated Building Blocks for Medicinal Chemistry. (n.d.). Apollo Scientific. Retrieved February 7, 2026, from [Link]

  • Non-Catalyzed Cascade Double Imination Reaction of 2-Fluoro-alk-3-yn-1-ones: Sustainable Synthesis of 3-Fluoro-1,5-benzodiazepines. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved February 7, 2026, from [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery. Retrieved February 7, 2026, from [Link]

  • Conformational Effects on Retinoid Receptor Selectivity. 2. Effects of Retinoid Bridging Group on Retinoid X Receptor Activity and Selectivity. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). magnet.fsu.edu. Retrieved February 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 7, 2026, from [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024, December 5). MDPI. Retrieved February 7, 2026, from [Link]

  • Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ- opioid, and. (2020, April 7). bioRxiv. Retrieved February 7, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). beilstein-journals.org. Retrieved February 7, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved February 7, 2026, from [Link]

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase. (2018, August 28). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). beilstein-journals.org. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters. Retrieved February 7, 2026, from [Link]

  • Case Studies in Analog Design. (2008, December 15). Drug Design. Retrieved February 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Fluorocyclopropanation Optimization

Executive Summary & Scope Welcome to the technical support hub for monofluorocyclopropanation . This guide addresses the synthesis of 2-substituted-1-fluorocyclopropanes (often colloquially termed "2-fluorocyclopropanati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the technical support hub for monofluorocyclopropanation . This guide addresses the synthesis of 2-substituted-1-fluorocyclopropanes (often colloquially termed "2-fluorocyclopropanation" relative to the scaffold).

Unlike difluorocyclopropanation (which is robust using TMSCF


), monofluorocyclopropanation  is notoriously sensitive. The primary challenge is the high reactivity of the monofluorocarbene (:CHF) intermediate, which leads to three distinct failure modes:
  • Stereochemical Drift: Poor syn/anti diastereoselectivity (dr).

  • Thermal Instability: Spontaneous ring opening to form allylic fluorides.

  • Carbene Dimerization: Formation of 1,2-difluoroethene isomers instead of cyclopropanation.

This guide provides troubleshooting workflows for the two most common reagent classes: Fluoromethyl phenyl sulfone (Julia-Kocienski type) and Fluoroiodomethane/Zinc (Simmons-Smith type) .

Diagnostic Visualization: The Reaction Landscape

Before troubleshooting, verify where your reaction is exiting the desired pathway. The diagram below illustrates the kinetic competition between productive cyclopropanation and common byproducts.

ReactionPathways Precursor Reagent Precursor (Sulfone or CH2FI) Carbene Monofluorocarbene [:CHF] Precursor->Carbene Activation (Base or Et2Zn) Cyclopropane Target: Fluorocyclopropane Carbene->Cyclopropane + Alkene (Concerted) Dimer Byproduct A: 1,2-Difluoroethene (Carbene Dimer) Carbene->Dimer Low Alkene Conc. (Dimerization) Insert Byproduct C: C-H Insertion (Solvent Attack) Carbene->Insert Solvent Interaction Alkene Substrate (Alkene) Alkene->Cyclopropane AllylF Byproduct B: Allylic Fluoride (Ring Opening) Cyclopropane->AllylF Thermal/Acidic Rearrangement

Caption: Figure 1. Kinetic competition in monofluorocarbene transfer. Green paths indicate success; red paths indicate failure modes.

Troubleshooting Guides (Support Tickets)

Issue #1: "My product decomposes during purification."

Diagnosis: Ring Opening to Allylic Fluorides. Monofluorocyclopropanes possess significant ring strain (~27 kcal/mol) combined with the polarization of the C-F bond. This makes them susceptible to electrocyclic ring opening, especially under thermal stress or Lewis acidic conditions (silica gel).

SymptomRoot CauseCorrective Action
New olefin peaks in NMR Thermal rearrangement (Doering-LaFlamme type).Limit Temperature: Keep reaction and workup < 40°C. Do not distill product.
Decomposition on column Acid-catalyzed ring opening by Silica silanols.Buffer Silica: Pre-treat silica gel with 1% Et

N in hexane. Use Alumina (neutral) if possible.
Violent exotherm Uncontrolled carbene generation.Reagent Metering: Switch to slow addition of the carbene precursor to the alkene.

Technical Insight: The activation energy for the ring opening of fluorocyclopropanes is lower than non-fluorinated analogs due to the stabilization of the transition state by the fluorine atom's lone pair donation [1].

Issue #2: "I am getting low yields and a volatile byproduct."

Diagnosis: Carbene Dimerization. If the concentration of the alkene is too low, or the generation of :CHF is too fast, the carbene reacts with itself to form 1,2-difluoroethene (gas/volatile liquid).

Protocol Adjustment:

  • Increase Alkene Equivalents: Use the alkene as the solvent if feasible, or at least 5–10 equivalents relative to the carbene source.

  • Phase Transfer Catalysis (PTC): If using the fluoromethyl phenyl sulfone method, ensure efficient stirring. The carbene is generated at the interface; if it doesn't meet an alkene immediately, it dimerizes.

  • Check Reagent Quality: Old ZnEt

    
     (for Simmons-Smith) often has reduced titer, leading to slow initiation and accumulation of unreacted carbenoid, which then decomposes non-productively.
    
Issue #3: "The diastereoselectivity (dr) is poor (Syn/Anti mixtures)."

Diagnosis: Lack of Stereocontrol. Monofluorocarbene addition is stereospecific (cis-alkenes give cis-cyclopropanes), but the orientation of the fluorine (syn vs anti relative to the largest substituent) is governed by steric approach.

Optimization Strategy:

  • Switch Reagents:

    • Sulfone Method (Mg/Ti): Generally low diastereoselectivity (~1:1 to 2:1).

    • Zinc Carbenoid (CH

      
      FI + Et
      
      
      
      Zn): Higher selectivity, often favoring the syn isomer due to Zinc coordination with proximal directing groups (e.g., -OH, -OR) [2].
  • Ligand Tuning: For allylic alcohol substrates, adding a chiral dioxaborolane ligand to the Zinc system can boost dr to >10:1 and induce enantioselectivity [3].

Standard Operating Procedure (SOP)

Protocol: Magnesium-Mediated Desulfonylation (Sulfone Method)

Recommended for non-functionalized alkenes where robustness is prioritized over high dr.

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Reagent: Fluoromethyl phenyl sulfone (1.2 - 1.5 equiv)

  • Activator: Magnesium turnings (5.0 equiv, activated) or EtMgBr

  • Catalyst: Ti(OiPr)

    
     (10 mol%) - Crucial for activation
    
  • Solvent: THF (Anhydrous)[1]

Workflow:

  • Activation: Flame-dry the flask. Add Mg turnings and activate with a crystal of iodine or dibromoethane.

  • Mixture: Add the alkene, fluoromethyl phenyl sulfone, and Ti(OiPr)

    
     in THF.
    
  • Initiation: If using Mg turnings, sonication may be required to start the desulfonylation. Maintain temperature at 0°C to 20°C . Do not reflux.

  • Monitoring: Monitor by 19F NMR (Look for cyclopropane F signal around -200 to -220 ppm; Sulfone starting material is ~ -210 ppm but distinct shift).

  • Quench: Quench with saturated NH

    
    Cl.
    
  • Purification: Flash chromatography on neutral alumina or Et

    
    N-buffered silica.
    

Why this works: The Titanium catalyst acts as a Lewis acid to assist in the C-S bond cleavage, generating the active titanated species that releases :CHF in a controlled manner, minimizing dimerization [4].

FAQ: Frequently Asked Questions

Q: Can I use Difluorocarbene reagents (like TMSCF


) to make monofluorocyclopropanes? 
A:  No. TMSCF

generates :CF

. You specifically need a source of :CHF. The two chemistries are distinct. For :CHF, Fluoromethyl phenyl sulfone or Fluoroiodomethane are the industry standards.

Q: My product has a "burnt" smell and the NMR is messy. A: You likely formed allylic fluorides via ring opening. This often happens if the reaction exotherms. Repeat the experiment with active cooling (0°C) and quench immediately upon consumption of the starting material.

Q: Is the fluorocyclopropane ring stable to hydrogenation? A: Generally, yes. You can reduce other olefins or nitro groups on the scaffold using Pd/C and H


 without opening the fluorocyclopropane ring, provided the reaction is not acidic.

Q: Why do I see vinyl fluoride byproducts? A: This is dehydrofluorination . If your reaction conditions are too basic (e.g., using t-BuOK with the sulfone), the resulting cyclopropane can undergo E2 elimination to form a vinyl fluoride. Switch to the Magnesium/Titanium protocol (neutral/Lewis acidic) to avoid this.

References

  • Dolbier, W. R., et al. (2003). "Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens." Journal of Organic Chemistry.

  • Charette, A. B., et al. (2020). "Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids." Journal of Organic Chemistry.

  • Prakash, G. K. S., & Hu, J. (2004). "Selective Fluorination and Fluoroalkylation." Chemical Reviews. (Context on Sulfone reagents).

  • Reutrakul, V., et al. (2016). "Recent Advances in Monofluorocyclopropanation." Organic Letters (General methodology reference for Mg/Ti mediated pathways).

Sources

Optimization

improving diastereoselectivity in the fluorocyclopropanation of chiral alkenes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #FL-CYC-DR-OPT Mission Statement Welcome to the Advanced Fluorination Support Hub. You are likely here because your fluorocyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #FL-CYC-DR-OPT

Mission Statement

Welcome to the Advanced Fluorination Support Hub. You are likely here because your fluorocyclopropanation reaction is working (you have product), but the diastereomeric ratio (dr) is insufficient for your SAR studies or process chemistry requirements.

This guide moves beyond basic synthesis into stereocontrol optimization . We treat the reaction environment as a tunable system where reagent choice, temperature, and directing groups dictate the facial selectivity of the carbene attack.

Module 1: The Diagnostic Engine (Troubleshooting & FAQs)
Q1: I am using TFDA (Dolbier’s Reagent) and getting poor diastereoselectivity (dr < 3:1). How can I improve this?

Diagnosis: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) requires high temperatures (often refluxing diglyme or sulfolane, >100°C) to generate difluorocarbene (:CF₂). High thermal energy allows the system to overcome the activation energy difference (


) between the re and si face attacks, eroding selectivity.

The Fix (Protocol Switch): Switch to the Ruppert-Prakash Reagent (TMSCF₃) with a fluoride initiator.

  • Why? This method generates :CF₂ at significantly lower temperatures (RT to 60°C, or even -78°C with specific initiators like TBAT). Lower temperature maximizes the kinetic preference for the sterically accessible face.

  • Mechanism: Fluoride initiates desilylation, forming a pentacoordinate silicate that decomposes to :CF₂.

  • Expected Improvement: Often doubles the dr compared to thermal TFDA conditions.

Q2: My substrate is an allylic alcohol. Should I protect the hydroxyl group?

Answer: It depends on the reagent system. This is the "Steering vs. Blocking" decision.

Reagent SystemStrategyActionMechanism
Difluorocarbene (:CF₂) (TMSCF₃, TFDA, ClCF₂CO₂Na)Blocking Protect the Alcohol. Use a bulky group (TBS, TBDPS).:CF₂ is highly electrophilic and does not coordinate well with hydroxyls. Free -OH groups often lead to side reactions (O-difluoromethylation). A bulky protecting group enhances steric bias, forcing attack to the opposite face (anti-selectivity).
Monofluorocarbene (:CHF) (Zn-Carbenoids / Charette conditions)Steering Leave Free -OH. Zinc carbenoids coordinate with the allylic oxygen. This "molecular tether" delivers the carbene to the syn face of the alkene, overriding steric repulsion.
Q3: I see "background decomposition" of my reagent but no cyclopropane. Is moisture the only culprit?

Diagnosis: While moisture hydrolyzes TMSCF₃, the issue is often Carbene Oligomerization . :CF₂ is an electrophilic singlet carbene. If the alkene concentration is too low, :CF₂ reacts with itself to form tetrafluoroethylene (gas) and polymers. The Fix:

  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M with respect to alkene).

  • Slow Addition: Do not dump the reagent. Add the carbene precursor slowly to a solution of the alkene + catalyst. This keeps the steady-state concentration of :CF₂ low relative to the alkene, favoring the alkene-carbene collision over carbene-carbene dimerization.

Module 2: Experimental Protocols
Protocol A: Low-Temperature Difluorocyclopropanation (High dr Focus)

Best for: Chiral alkenes where steric control is the primary driver.

Reagents:

  • Substrate: Chiral Alkene (1.0 equiv)

  • Reagent: TMSCF₃ (Ruppert-Prakash) (2.0 - 3.0 equiv)

  • Initiator: NaI (Sodium Iodide) (0.2 - 0.5 equiv) or TBAT (for < 0°C work)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and septum. Under Ar/N₂ atmosphere, add NaI (dried under vacuum at 120°C prior to use) and the Alkene .

  • Solvation: Add anhydrous THF. Concentration is critical: aim for 0.5 M to 1.0 M .

  • Thermal Equilibration: Heat the mixture to 65°C (gentle reflux).

    • Optimization Note: If the substrate is unstable or dr is critical, use TBAT as the initiator in refluxing DCM or THF at RT, though conversion may be slower.

  • Controlled Addition: Dissolve TMSCF₃ in minimal THF. Add this solution dropwise via syringe pump over 1–2 hours.

    • Why? Maintains a high Alkene:Carbene ratio to prevent oligomerization.

  • Workup: Cool to RT. Dilute with Et₂O. Wash with sat. NaHCO₃ and brine.

  • Purification: Silica gel chromatography. (Note: Fluorocyclopropanes are often non-polar; use pentane/ether gradients).

Protocol B: Directed Monofluorocyclopropanation (Chelation Control)

Best for: Chiral allylic alcohols requiring syn-selectivity.

Reagents:

  • Substrate: Allylic Alcohol (1.0 equiv)

  • Reagent: Fluoroiodomethane (ICH₂F) or Diiodofluoromethane (CHFI₂)

  • Promoter: Et₂Zn (Diethylzinc)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Complexation: Dissolve allylic alcohol in DCM (0.2 M) under N₂ at 0°C. Add Et₂Zn (2.2 equiv) dropwise. Stir for 15 min.

    • Mechanism:[1][2][3][4][5][6] Formation of the zinc alkoxide species (Substrate-O-Zn-Et).

  • Carbenoid Formation: Add the fluoro-iodide source (2.2 equiv) slowly.

    • Critical: Maintain 0°C to prevent decomposition of the unstable fluoro-zinc carbenoid.

  • Reaction: Allow to warm to RT and stir for 8–12 hours.

  • Quench: Careful quench with sat. NH₄Cl (vigorous gas evolution possible).

  • Stereochemical Outcome: Expect the cyclopropane ring on the same face as the hydroxyl group.

Module 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose low yield or poor selectivity.

Troubleshooting Start Problem Identified IssueType Is the issue Yield or Selectivity (dr)? Start->IssueType LowYield Low Yield / No Reaction IssueType->LowYield Yield LowDR Low Diastereoselectivity (dr) IssueType->LowDR Selectivity CheckMoisture Check Solvents (Anhydrous?) LowYield->CheckMoisture CheckAddRate Is Reagent Addition Fast? CheckMoisture->CheckAddRate Solvents OK Oligomer Carbene Dimerization Detected. Fix: Slow Addition + High Conc. CheckAddRate->Oligomer Yes, dumped in CheckTemp Reaction Temperature? LowDR->CheckTemp HighTemp > 80°C (TFDA conditions) CheckTemp->HighTemp High T CheckSubstrate Substrate Type? CheckTemp->CheckSubstrate Low T already SwitchReagent Switch to TMSCF3/NaI (Run at < 65°C) HighTemp->SwitchReagent AllylicOH Allylic Alcohol Present CheckSubstrate->AllylicOH Protect Protect OH (TBS/TBDPS) Force Steric Control AllylicOH->Protect

Caption: Decision matrix for diagnosing failure modes in fluorocyclopropanation. Blue nodes indicate decision points; Green nodes indicate solutions.

Figure 2: Mechanistic Divergence (Steric vs. Chelation)

Understanding why your choice of protecting group changes the outcome.

Mechanism Substrate Chiral Allylic Alcohol PathA Pathway A: Protected Alcohol (Steric Control) Substrate->PathA Protect (TBS) PathB Pathway B: Free Alcohol + Zn (Chelation Control) Substrate->PathB Use Et2Zn StericTS Transition State: Carbene avoids bulky OTBS group PathA->StericTS ChelationTS Transition State: Zn tethers carbene to Oxygen PathB->ChelationTS AntiProd Anti-Product (Major) StericTS->AntiProd SynProd Syn-Product (Major) ChelationTS->SynProd

Caption: Divergent stereochemical outcomes based on substrate protection and reagent class (Difluorocarbene vs. Zinc Carbenoid).

References & Authoritative Grounding
  • The Ruppert-Prakash Reagent Protocol:

    • Source: Wang, F., et al. "Difluoromethylation and trifluoromethylation reagents derived from TMSCF3." Journal of Fluorine Chemistry.

    • Context: Establishes the mechanism of fluoride-initiated desilylation for low-temperature carbene generation.

    • URL:

  • TFDA (Dolbier's Reagent) Methodology:

    • Source: Dolbier, W. R., et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, efficient reagent for difluorocyclopropanation." Journal of Fluorine Chemistry.

    • Context: Defines the thermal requirements for TFDA and substrate scope.

    • URL:

  • Stereoselective Cyclopropanation (Zinc Carbenoids):

    • Source: Charette, A. B., et al. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.

    • Context: While primarily for non-fluorinated cyclopropanes, this establishes the chelation-control mechanism (Simmons-Smith type) applicable to monofluoro-analogs.

    • URL:

  • Difluorocarbene Reactivity Reviews:

    • Source: Ni, C., & Hu, J. "Recent advances in difluorocarbene chemistry." Chemical Society Reviews.[7]

    • Context: Comprehensive review of singlet carbene behavior, oligomerization issues, and reactivity trends.

    • URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Fluoro-2-Phenylcyclopropanecarboxylic Acid

Introduction: The Scale-Up Landscape Scaling up the production of 2-fluoro-2-phenylcyclopropanecarboxylic acid presents a unique intersection of hazards: the thermal instability of diazo compounds, the high cost of fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Landscape

Scaling up the production of 2-fluoro-2-phenylcyclopropanecarboxylic acid presents a unique intersection of hazards: the thermal instability of diazo compounds, the high cost of fluorinated precursors, and the stringent stereochemical requirements of pharmaceutical intermediates.

This guide moves beyond bench-scale synthesis (typically milligram to gram scale) and addresses the kilogram-scale challenges where heat transfer, mixing kinetics, and safety parameters become the dominant variables. The primary synthetic route addressed here is the transition-metal catalyzed cyclopropanation of


-fluorostyrene with ethyl diazoacetate (EDA) , followed by hydrolysis.

Module 1: Reaction Safety & Exotherm Management

Critical Hazard: Diazoacetate Accumulation

Context: The reaction involves the addition of Ethyl Diazoacetate (EDA) to a solution of


-fluorostyrene and catalyst. EDA is a high-energy compound (

). On a scale >100g, accumulation of unreacted EDA due to poor mixing or catalyst deactivation can lead to a runaway decomposition (explosion).
Troubleshooting Guide

Q: I am observing a delayed exotherm after starting the EDA addition. What is happening? A: This is a classic sign of "Induction Period Failure."

  • Cause: The catalyst cycle has not initiated efficiently, likely due to trace impurities (amines, phosphines, or sulfur) in the

    
    -fluorostyrene acting as catalyst poisons, or the temperature is too low for the activation energy of the specific Rh/Cu complex.
    
  • Immediate Action: STOP the EDA addition immediately. Do not resume until the accumulated EDA has been consumed (verified by HPLC or IR monitoring of the diazo peak at ~2100 cm⁻¹).

  • Prevention: Implement a "catalyst initiation check" step. Add 5% of the total EDA charge and wait for the exotherm (or gas evolution) to confirm catalyst activity before starting the main continuous feed.

Q: Can I use batch addition for a 500g scale reaction? A: Absolutely NOT.

  • Reasoning: Batch addition creates a high instantaneous concentration of EDA. If the cooling system fails or the reaction accelerates, the adiabatic temperature rise (

    
    ) will exceed the boiling point of the solvent, leading to vessel over-pressurization.
    
  • Protocol: Use Semi-Batch (Fed-Batch) or Continuous Flow processing. The rate of EDA addition must be slower than the rate of reaction (Da > 1) to ensure the standing concentration of EDA remains low (< 1%).

Visual Workflow: Safety-Critical Dosing Logic

ReactionSafety Start Start Feed (EDA Solution) Monitor Monitor Reactor Temp & IR (Diazo) Start->Monitor Decision1 Is Diazo Signal Increasing? Monitor->Decision1 StopFeed EMERGENCY STOP Feed Pump Decision1->StopFeed Yes (Accumulation) Continue Continue Feed (Maintain Rate) Decision1->Continue No (Steady State) CheckCooling Check Cooling Capacity StopFeed->CheckCooling CheckCooling->Monitor Wait for Consumption Continue->Monitor End Reaction Complete (Quench) Continue->End Feed Complete

Figure 1: Logic flow for controlling Ethyl Diazoacetate (EDA) addition to prevent thermal runaway.

Module 2: Stereoselectivity & Catalyst Optimization

The Challenge: Diastereomeric Ratio (dr)

The target molecule has two chiral centers.[1] The reaction produces a mixture of cis (F/Ph syn) and trans (F/Ph anti) isomers. The fluorine atom exerts a "gauche effect" and electronic repulsion that can alter the typical selectivity seen in non-fluorinated styrene.

Data Comparison: Catalyst Performance

Catalyst SystemTypical YieldDiastereoselectivity (cis:trans)Cost ImpactScale-Up Suitability
Rh₂(OAc)₄ 65-75%40:60LowHigh (Robust)
Rh₂(esp)₂ 85-95%10:90HighMedium (Recycle needed)
Cu(OTf)₂ + Box Ligand 50-60%VariableLowLow (Sensitive to moisture)

Note: Rh₂(esp)₂ (Du Bois catalyst) is preferred for difficult substrates like


-fluorostyrene due to its high turnover number (TON) and stability.
Troubleshooting Guide

Q: My cis:trans ratio shifts significantly when I move from 10g to 100g. Why? A: This is likely a Temperature Uniformity Issue.

  • Mechanism: Stereoselectivity in cyclopropanation is temperature-dependent. Higher temperatures generally erode selectivity (favoring the thermodynamic mix over the kinetic product).

  • Diagnosis: In larger reactors, localized "hot spots" at the addition point can occur if stirring is inefficient.

  • Solution:

    • Increase agitation speed (tip speed > 2 m/s).

    • Lower the jacket temperature and reduce the addition rate to maintain the internal temperature strictly at the target (e.g., 0°C or 20°C).

    • Dilute the EDA feed further to disperse the heat of reaction.

Q: How do I remove the Rhodium catalyst to < 10 ppm? A: Rhodium is expensive and toxic. Simple extraction is often insufficient.

  • Protocol: Use a Silica-Thiol Scavenger (e.g., SiliaMetS® Thiol) or activated carbon treatment on the crude ester before hydrolysis.

    • Step 1: Dilute crude reaction mixture in Toluene.

    • Step 2: Add scavenger (10 wt% relative to catalyst mass).

    • Step 3: Stir at 50°C for 4 hours.

    • Step 4: Filter through Celite.

Module 3: Purification & Isolation (The Acid Workup)

Critical Hazard: Decarboxylation & Epimerization

-Fluoro-cyclopropanecarboxylic acids are prone to decarboxylation under harsh acidic conditions or high heat, and the 

-proton (if present, though here C2 is quaternary) or the stereocenters can epimerize under strong basic conditions.
Troubleshooting Guide

Q: The ester hydrolysis is incomplete, but increasing the temperature causes impurities. A: Fluorine on the ring increases the steric bulk and electronic repulsion, making the ester harder to hydrolyze than non-fluorinated analogs.

  • Solution: Do not increase temperature. Instead, switch to LiOH in THF/Water (1:1) . Lithium coordinates with the carbonyl oxygen more effectively than Sodium, accelerating hydrolysis at lower temperatures (ambient to 40°C).

Q: How do I separate the cis/trans isomers? A: Separation is most efficient at the Acid Stage via fractional crystallization, rather than distilling the ester (which requires high vacuum and heat, risking decomposition).

  • Protocol (Trans-Selective Isolation):

    • Perform hydrolysis on the crude ester mixture.

    • Acidify to pH 2-3 to precipitate the crude acid mixture.

    • Recrystallization Solvent: n-Heptane/Ethyl Acetate (9:1). The trans-isomer (phenyl and carboxylic acid anti) typically has higher lattice energy and crystallizes preferentially.

    • Mother Liquor: The filtrate will be enriched in the cis-isomer.

Visual Workflow: Downstream Processing

Workup CrudeEster Crude Ester Mix (cis/trans) Scavenger Rh Removal (Silica-Thiol) CrudeEster->Scavenger Hydrolysis Hydrolysis (LiOH, THF/H2O) Scavenger->Hydrolysis PhaseSep Phase Separation (Remove Organics) Hydrolysis->PhaseSep Acidification Acidify to pH 2 (HCl) PhaseSep->Acidification CrudeSolid Crude Solid Acid Acidification->CrudeSolid Recryst Recrystallization (Heptane/EtOAc) CrudeSolid->Recryst FinalProd Pure Trans-Acid (>98% de) Recryst->FinalProd MotherLiq Mother Liquor (Cis-enriched) Recryst->MotherLiq

Figure 2: Purification strategy emphasizing metal removal and isomer separation via crystallization.

References

  • Reaction Safety & Diazo Handling

    • Sperry, J. B., et al. (2019). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development. Link

  • Rhodium Catalysis Mechanisms

    • Panne, P., DeAngelis, A., & Fox, J. M. (2008).[2] "Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters." Organic Letters. Link

  • Synthesis of Fluorinated Cyclopropanes

    • Xu, X., et al. (2018). "Novel 2-fluorocyclopropane carboxylic acid synthesis method." World Intellectual Property Organization (Patent WO2018032796A1). Link

  • Stereoisomer Separation

    • Chavan, V. L., & Jaydeokar, S. S. (2019).[3] "Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid." International Journal of Pharmaceutical and Biological Sciences. Link

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a comprehensive Process Hazard Analysis (PHA) before scaling up reactions involving diazo compounds.

Sources

Optimization

managing impurities in the synthesis of fluorinated cyclopropanes

Ticket ID: FCP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organofluorine Division Welcome to the Fluorine Chemistry Technical Support Hub. You are likely here because your 19F NMR spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FCP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organofluorine Division

Welcome to the Fluorine Chemistry Technical Support Hub.

You are likely here because your 19F NMR spectrum looks like a "forest of lines," your yield is inexplicably low, or your product evaporated before you could weigh it. Synthesizing fluorinated cyclopropanes—specifically gem-difluorocyclopropanes—is a balancing act between generating a reactive difluorocarbene (:CF2) species and preventing it from polymerizing or hydrolyzing before it finds your alkene.

This guide treats your synthesis as a system. We will troubleshoot the three critical failure points: Carbene Generation , Reactivity Mismatch , and Product Isolation .

Module 1: The Carbene "Engine" (Reagent Selection & Troubleshooting)

The most common method for synthesizing gem-difluorocyclopropanes is the thermal decomposition of a precursor to release singlet difluorocarbene (:CF2). If this "engine" runs too hot, the carbene dimerizes. If it runs too cold, the reaction stalls.

Comparative Reagent Data
ReagentReagent NameActivation MethodTemp. RangeBest For...Primary Failure Mode
TMSCF3 Ruppert-Prakash ReagentNaI or TBAT (initiator)60–110 °CGeneral purpose; mild conditionsRapid Hydrolysis: Extremely sensitive to trace moisture.
ClCF2CO2Na Sodium ChlorodifluoroacetateThermal Pyrolysis180–190 °CElectron-rich, thermally stable alkenesDecarboxylation stall: Requires high boiling solvents (Diglyme).
TFDA Trimethylsilyl fluorosulfonyldifluoroacetatecatalytic F-80–120 °CElectron-deficient alkenes (Michael acceptors)Cost/Availability: Expensive; sensitive to stoichiometry.
Troubleshooting Workflow: The Reaction Stalled

Q: I am using TMSCF3 with NaI in THF. The reaction turned yellow, but 19F NMR shows mostly starting material and a peak at -70 ppm. What happened?

A: You likely experienced "Carbene Death by Moisture" or "Initiator Poisoning."

  • The Diagnosis: The peak at -70 ppm often corresponds to trifluoromethane (HCF3), resulting from the protonation of the CF3 anion by adventitious water before it could decompose to :CF2.

  • The Fix:

    • Dry Your System: TMSCF3 is a moisture scavenger. If your solvent isn't <50 ppm H2O, the reagent is consumed by water, not your alkene.

    • Switch Solvents: THF can sometimes suppress the reactivity of NaI. Switch to DME (Dimethoxyethane) or use a concentrated solution in Toluene to increase the boiling point and reaction rate.

    • The "Feed" Trick: Do not add TMSCF3 all at once. Use a syringe pump to add it slowly (over 1-2 hours) to the refluxing alkene/NaI mixture. This keeps the instantaneous concentration of :CF2 low, favoring reaction with the alkene over dimerization to tetrafluoroethylene (TFE).

Q: I see a massive peak at -130 ppm. Is this my product? A: Likely not. This is often tetrafluoroethylene (TFE) or its oligomers (PTFE chains). This occurs when :CF2 is generated faster than the alkene can trap it.

  • Solution: Increase the equivalent of the alkene (if cheap) or slow down the addition of the carbene source.

Module 2: The Mechanism & Impurity Pathways

Understanding how the impurities form is the only way to stop them. The diagram below maps the lifecycle of the difluorocarbene and where your yield is being lost.

Difluorocarbene_Lifecycle Start Reagent (TMSCF3 / TFDA) Inter CF3 Anion / Pentacoordinate Si Start->Inter Activation (F- or Heat) Carbene :CF2 (Singlet Carbene) Inter->Carbene -F- / -TMS-F Imp_H2O Impurity: HCF3 (Hydrolysis) Inter->Imp_H2O + H2O (Moisture Leak) Product gem-Difluorocyclopropane Carbene->Product + Alkene (Cycloaddition) Imp_Dimer Impurity: TFE (Dimerization) Carbene->Imp_Dimer Self-Reaction (Conc. too high) Alkene Substrate (Alkene) Imp_Poly Impurity: Polymer/Oligomer Imp_Dimer->Imp_Poly Chain Growth

Figure 1: The "Kill Zone" for difluorocarbene. Success requires the Carbene -> Product path to outcompete Hydrolysis and Dimerization.

Module 3: Substrate-Specific Troubleshooting

Q: My alkene is electron-deficient (e.g., an acrylate or enone). The reaction with ClCF2CO2Na failed completely.

A: Electrophilic Mismatch. Difluorocarbene is electrophilic. It hates reacting with electron-poor alkenes because there is no electron density to attack the empty p-orbital of the carbene.

  • The Protocol Shift: You must switch to TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) .

  • Why? TFDA generates :CF2 under conditions (catalytic fluoride, no strong base) that minimize side reactions, but more importantly, it allows you to run the reaction neat or in highly concentrated solutions, forcing the kinetics.

  • Reference: See the work of Dolbier et al. regarding TFDA effectiveness on electron-deficient alkenes [1].

Q: I have an alcohol (-OH) group on my substrate. The product is a mess. A: O-Difluoromethylation. The :CF2 species can insert into O-H bonds to form difluoromethyl ethers (-OCF2H).

  • The Fix: You must protect the alcohol as an ether (e.g., TBS, Bn) or ester before cyclopropanation. Free alcohols are carbene scavengers.

Module 4: Isolation & Purification (The "Invisible" Product)

Q: I had 100% conversion by NMR, but after rotovap, my flask was empty. A: Volatility Management. Fluorination does not significantly increase boiling points compared to the parent hydrocarbon; in fact, it often lowers surface tension and increases volatility. Many simple difluorocyclopropanes have boiling points < 80 °C.

Protocol: The "High-Boiler" Isolation

  • Solvent Choice: Use Diglyme (BP 162 °C) or Triglyme for the reaction.

  • Distillation: Do not use a rotovap. Distill your product directly out of the reaction mixture under reduced pressure, leaving the high-boiling solvent behind.

  • Trap: Use a cold trap (-78 °C) during distillation to catch the volatile cyclopropane.

Q: How do I separate diastereomers (cis/trans)? A: This is a classic problem. Fluorine is small (isostere of oxygen), so silica gel separation is often difficult due to similar polarity.

  • 19F NMR Screening: Use 19F NMR to determine the ratio.[1] The cis and trans fluorines often have distinct chemical shifts and coupling constants (

    
    ).
    
  • Enzymatic Resolution: If chemical separation fails, lipases (like Novozym 435) have been shown to selectively hydrolyze ester groups on fluorinated cyclopropanes, allowing separation of enantiomers/diastereomers [2].

  • HPLC: Requires specialized fluorocarbon-bonded phases (FluoroFlash) or chiral columns if enantioseparation is needed.

Module 5: Validated Experimental Workflow

Below is a DOT diagram representing a robust decision tree for selecting the correct protocol based on your substrate.

Protocol_Selector Start Start: Analyze Substrate Check_E Is Alkene Electron Poor? Start->Check_E Yes_Poor Use TFDA Reagent Check_E->Yes_Poor Yes (Acrylates, Enones) No_Rich Is Substrate Volatile? Check_E->No_Rich No (Styrenes, Aliphatic) Cond_TFDA 10 mol% NaF, 110°C Neat or Diglyme Yes_Poor->Cond_TFDA Column Isolate via Silica Column Cond_TFDA->Column Vol_Yes Use TMSCF3 / NaI High BP Solvent (Diglyme) No_Rich->Vol_Yes Yes (BP < 100°C) Vol_No Use ClCF2CO2Na Reflux (180°C) No_Rich->Vol_No No (BP > 150°C) Distill Isolate via Distillation Vol_Yes->Distill Vol_No->Column

Figure 2: Protocol Selection Decision Tree. Follow the path to minimize impurities and loss.

References
  • Tian, F., Kruger, V., & Dolbier Jr, W. R. (2000). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent for the Synthesis of gem-Difluorocyclopropanes and gem-Difluorocyclopropenes. Angewandte Chemie International Edition.

  • Itoh, T., et al. (2004). Synthesis of chiral gem-difluorocyclopropanes via lipase-catalyzed reaction. Journal of Molecular Catalysis B: Enzymatic.

  • Prakash, G. K. S., & Olah, G. A. (1991). Nucleophilic Trifluoromethylation: The Generation and Use of Trifluoromethyl Anions. Chemical Reviews.

  • Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation and Trifluoromethylation Using Tosyl Difluoromethyl and Trifluoromethyl Sulfones. Chemical Communications.

Disclaimer: This guide is for research purposes only. Fluorinated reagents can be toxic and volatile. Always review the MSDS and perform reactions in a well-ventilated fume hood.

Sources

Reference Data & Comparative Studies

Validation

in vitro vs in vivo efficacy of 2-fluoro-2-phenylcyclopropanecarboxylic acid derivatives

Topic: Comparative Efficacy of 2-Fluoro-2-phenylcyclopropanecarboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 2-Fluoro-2-phenylcyclopropanecarboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-fluoro-2-phenylcyclopropanecarboxylic acid (FPCCA) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere for both glutamate (in neuroscience) and tranylcypromine (in oncology/epigenetics).

This guide objectively compares the in vitro potency versus in vivo translation of FPCCA derivatives. While the fluorine substitution often results in a slight reduction in in vitro binding affinity compared to non-fluorinated analogs, it frequently enhances in vivo metabolic stability and reduces mechanism-based toxicity, specifically by mitigating the risk of mitochondrial


-oxidation inhibition associated with simple cyclopropyl acids.
Mechanistic Basis & Structural Logic

The FPCCA scaffold is utilized primarily to target two distinct biological systems. The choice of derivative depends on the pharmacophore requirements:

FeatureTarget A: LSD1/KDM1A (Epigenetics) Target B: mGluR2/3 (Neuroscience)
Active Moiety Usually the amine (via Curtius rearrangement of the acid) or amide.The carboxylic acid itself (mimics the

-COOH of glutamate).
Mechanism Irreversible inhibition via FAD adduct formation.Orthosteric or allosteric modulation of the glutamate receptor.
Role of Fluorine Blocks metabolic ring-opening; alters pKa of the amine.Locks conformation; prevents metabolic degradation.
Signaling Pathway: LSD1 Inhibition Mechanism

The following diagram illustrates how FPCCA-derived amines inhibit Lysine-Specific Demethylase 1 (LSD1), a key target in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

LSD1_Pathway FPCCA FPCCA Derivative (Prodrug/Precursor) Active_Amine Active Amine Species (2-fluoro-2-phenylcyclopropylamine) FPCCA->Active_Amine Metabolism/Synthesis LSD1_FAD LSD1-CoREST Complex (FAD Cofactor) Active_Amine->LSD1_FAD Binding Oxidation Enzymatic Oxidation (Single Electron Transfer) LSD1_FAD->Oxidation Catalytic Cycle Entry Adduct Covalent N5-FAD Adduct (Irreversible Inhibition) Oxidation->Adduct Radical Recombination Gene_Expr Chromatin Remodeling (H3K4me Accumulation) Adduct->Gene_Expr Loss of Demethylase Activity Tumor_Suppress Re-expression of Tumor Suppressor Genes Gene_Expr->Tumor_Suppress Therapeutic Effect

Figure 1: Mechanism of Action for FPCCA-derived LSD1 Inhibitors.[1] The fluorine atom (not shown) modulates the radical stability during the single-electron transfer step.

In Vitro Efficacy Profile

In vitro assays generally assess binding affinity (


) or functional inhibition (

).
Comparative Data: Fluorinated vs. Non-Fluorinated Analogs

Data synthesized from tranylcypromine derivative studies (LSD1) and glutamate analog studies (mGluR).

Compound ClassTargetIn Vitro Potency (

/

)
Selectivity ProfileKey Observation
Non-Fluorinated (2-phenylcyclopropylamine)LSD1High (

nM)
Low (Hits MAO-A/B)Potent but "dirty"; high CNS side effects (antidepressant activity).
2-Fluoro-FPCCA (Derivative)LSD1Moderate (

nM)
High (>100x vs MAO)Fluorine steric bulk slightly reduces potency but drastically improves selectivity against MAOs.
2-Fluoro-FPCCA (MGS0028 precursor)mGluR2High (

nM)
High (vs mGluR1/5)The fluorine locks the cyclopropane in a bioactive conformation mimicking L-glutamate.

Critical Insight: In in vitro LSD1 assays, the 2-fluoro derivatives often appear less potent (approx.[2] 4-fold reduction) compared to unsubstituted analogs due to steric hindrance in the catalytic pocket. However, this trade-off is acceptable for the gain in selectivity against Monoamine Oxidases (MAO-A/B).

In Vivo Efficacy & Safety Translation

The true value of FPCCA derivatives emerges in in vivo models, where metabolic stability and toxicity profiles become dominant factors.

Metabolic Stability & Toxicity

A major liability of simple cyclopropanecarboxylic acids is their potential to inhibit mitochondrial fatty acid


-oxidation, leading to hepatic toxicity (microvesicular steatosis).
  • The "Acid" Risk: Non-substituted cyclopropyl carboxylic acids can form acyl-CoA derivatives that sequester free CoA and inhibit downstream enzymes.

  • The Fluorine Advantage: Substitution at the 2-position (FPCCA) hinders the formation of these toxic acyl-CoA intermediates or alters the rate of ring opening, thereby improving the safety margin in rodent toxicity studies.

Efficacy in Xenograft Models (Oncology)

In MLL-rearranged leukemia models (e.g., MV4-11 xenografts):

  • Dosing: FPCCA derivatives (prodrug forms) are typically dosed 10–50 mg/kg PO or IP.

  • Outcome: While in vitro

    
     is higher, in vivo tumor growth inhibition (TGI) is often comparable to or better than non-fluorinated analogs due to improved half-life (
    
    
    
    ) and CNS exclusion (fluorine reduces blood-brain barrier penetration relative to the highly permeable non-fluorinated amines).
Experimental Protocols

To validate these comparisons in your own lab, use the following standardized workflows.

Protocol A: In Vitro LSD1 Demethylase Inhibition Assay

Purpose: To determine the


 of FPCCA derivatives against recombinant LSD1.
  • Reagent Prep: Prepare LSD1 enzyme (human recombinant) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).

  • Substrate: Use a fluorogenic H3K4me2 peptide substrate (e.g., H3(1-21)K4me2).

  • Incubation:

    • Incubate enzyme (10 nM) with varying concentrations of the FPCCA derivative (0.1 nM – 10

      
      M) for 30 minutes at RT. Note: Pre-incubation is critical for irreversible inhibitors.
      
  • Reaction Start: Add H3K4me2 peptide and Peroxidase/Amplex Red detection mix.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.

  • Analysis: Calculate the rate of reaction (slope) and fit to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: In Vivo Pharmacodynamic (PD) Marker Analysis

Purpose: To confirm target engagement (H3K4 methylation) in tumor tissue.

  • Treatment: Administer FPCCA derivative to tumor-bearing mice for 7 days.

  • Harvest: Resect tumor tissue 4 hours post-last dose; flash freeze in liquid nitrogen.

  • Histone Extraction: Homogenize tissue in Triton Extraction Buffer (TEB); acid-extract histones using 0.2 N HCl overnight.

  • Western Blot:

    • Load 5

      
      g histone protein per lane.
      
    • Primary Ab: Anti-H3K4me2 (Target) and Anti-Total H3 (Loading Control).

    • Secondary Ab: HRP-conjugated anti-rabbit.

  • Quantification: Densitometry ratio of H3K4me2 / Total H3. A successful inhibitor will show a dose-dependent increase in H3K4me2 (inhibition of demethylation).

Screening Workflow Visualization

The following decision tree outlines the selection process for FPCCA derivatives in drug discovery.

Screening_Workflow Start Synthesis of FPCCA Library (Cis/Trans Isomers) Step1 In Vitro Screen (LSD1 IC50) Start->Step1 Decision1 IC50 < 200 nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Selectivity Screen (MAO-A/B & mGluR) Decision1->Step2 Yes Decision2 Selectivity > 50x? Step2->Decision2 Decision2->Start No Step3 Metabolic Stability (Microsomal t1/2) Decision2->Step3 Yes Step4 In Vivo Tolerability (Liver Enzymes/Beta-Oxidation) Step3->Step4 Final Lead Candidate (Efficacy + Safety) Step4->Final No Toxicity

Figure 2: Screening Cascade for FPCCA Derivatives. Note the critical "In Vivo Tolerability" step (Step 4) which distinguishes this scaffold.

References
  • LSD1 Inhibition Potency: Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. (2013). National Institutes of Health. Link

  • Structural Basis of Inhibition: Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010).[3][4][5][6] PubMed.[4] Link

  • mGluR Agonists: Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028. (2004).[7][8] PubMed.[4] Link

  • Toxicity Mechanisms: Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon.[9] (2002).[3] PubMed.[4] Link

  • Synthesis & Properties: 2-Fluoro-1-phenylcyclopropane-1-carboxylic acid Properties and Activity. Smolecule. Link

Sources

Comparative

comparison of different catalysts for enantioselective fluorocyclopropanation

This guide is structured to serve as a high-level technical resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding and decision-making over generic literature reviews.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding and decision-making over generic literature reviews.

Executive Summary: The Fluorine Effect

The cyclopropane ring is a privileged scaffold in drug discovery, serving as a rigid bioisostere for isopropyl or ethyl groups.[1] When fluorinated, this motif gains metabolic stability (blocking P450 oxidation) and modulated lipophilicity (


logP). However, the synthesis of chiral fluorocyclopropanes—specifically controlling the stereocenters bearing the fluorine or fluoroalkyl group—remains a significant synthetic challenge.

This guide compares the three dominant catalytic manifolds—Rhodium(II) , Copper(I) , and Cobalt(II) —and introduces emerging Biocatalytic solutions.

Mechanistic Divergence: Selecting the Right Tool

The choice of catalyst dictates the reaction pathway. Understanding this divergence is critical for predicting diastereoselectivity (cis/trans ratio) and substrate tolerance.

The Mechanistic Landscape (Graphviz Visualization)

The following diagram illustrates the fundamental difference between the concerted pathway (Rh/Cu) and the stepwise metalloradical pathway (Co).

Fluorocyclopropanation_Mechanism cluster_Concerted Path A: Concerted (Rh/Cu) cluster_Radical Path B: Stepwise Radical (Co) Diazo Diazo Precursor (R-CHN2) Carbene Metal-Carbene Intermediate (M=C) Diazo->Carbene -N2 Metal Catalyst (M) Metal->Carbene TS_Concerted Concerted Asynchronous TS (Retention of Alkene Geometry) Carbene->TS_Concerted Rh/Cu Radical_Int Carbon-Centered Radical (Bond Rotation Possible) Carbene->Radical_Int Co (MRC) Product Chiral Fluorocyclopropane TS_Concerted->Product High Stereospecificity Radical_Int->Product Thermodynamic Control (High Trans-Selectivity) Alkene Alkene Substrate Alkene->TS_Concerted Alkene->Radical_Int

Figure 1: Mechanistic bifurcation in catalytic fluorocyclopropanation. Path A (Rh/Cu) relies on a concerted transfer, preserving alkene geometry. Path B (Co) proceeds via a radical intermediate, allowing for thermodynamic equilibration to the trans-isomer.

Comparative Analysis of Catalyst Classes

Rhodium(II) Dimers (The "Gold Standard")
  • Catalyst Type: Dirhodium tetracarboxylates (e.g.,

    
    , 
    
    
    
    ).
  • Mechanism: Concerted asynchronous carbene transfer.

  • Best For: Donor/Acceptor carbenes (e.g., aryl-substituted fluoro-diazoacetates).

  • Pros: Extremely high turnover numbers (TON); well-defined predictive models for enantioselectivity.

  • Cons: Expensive; requires removal of trace heavy metals; often fails with electron-deficient alkenes.

Copper(I)-Bis(oxazoline) (The "Tunable Workhorse")
  • Catalyst Type: Cu(I)/Box or Cu(I)/SaBox complexes.

  • Mechanism: Electrophilic carbene addition.

  • Best For: Trifluoromethylation using

    
     (trifluorodiazoethane).
    
  • Pros: Ligands are modular and cheap; excellent for terminal alkenes.

  • Cons: Lower stability of the Cu-carbene species compared to Rh; often requires slow addition of diazo to prevent dimerization.

Cobalt(II) Porphyrins (The "Radical Specialist")
  • Catalyst Type: Co(II)-Porphyrins (e.g., Co(P1), Zhang's catalysts).

  • Mechanism: Metalloradical Catalysis (MRC).[2][3]

  • Best For: Electron-deficient alkenes (acrylates, acrylonitriles) and forming thermodynamically stable trans-isomers.

  • Pros: Unique substrate scope (can cyclopropanate things Rh/Cu cannot); uses earth-abundant metal.

  • Cons: Synthesis of chiral porphyrin ligands can be labor-intensive; radical pathway may erode stereochemistry if not tightly controlled.

Biocatalysis (The "Green Emerging" Option)
  • Catalyst Type: Engineered Cytochrome P450 (e.g., P450-BM3 variants).[4]

  • Mechanism: Iron-heme mediated carbene transfer.

  • Best For: Aqueous phase reactions; ultra-high stereoselectivity for specific substrates.

  • Pros: Sustainable; can be evolved (directed evolution) for specific diastereomers.

  • Cons: Limited substrate scope (requires enzyme engineering for each new class); scale-up requires fermentation expertise.

Performance Data Comparison

The following table synthesizes performance metrics for the synthesis of a representative trifluoromethyl-substituted cyclopropane (using styrene derivatives as the standard substrate).

FeatureRh(II) (Davies Type) Cu(I) (Box Ligand) Co(II) (Zhang Type) Engineered P450
Typical Yield 85 - 95%70 - 85%80 - 92%60 - 90%
Diastereoselectivity (dr) >20:1 (highly dependent on ligand)10:1 to >20:1>99:1 (Trans-selective)>99:1 (Tunable)
Enantioselectivity (ee) 90 - 98%85 - 95%90 - 99%>99%
Diazo Stability Requires stable D/A diazoHandles unstable

well
Good with sulfonyl/acceptor diazoAccepts various
Electronic Tolerance Electron-Rich AlkenesElectron-Rich AlkenesElectron-Deficient & Rich Substrate Specific
Cost Profile High (

$)
Low ($)Medium (

)
Low (at scale)

Detailed Experimental Protocol

Selected Method: Copper(I)-Catalyzed Enantioselective Trifluoromethylcyclopropanation. Rationale: This protocol is selected for its high relevance to medicinal chemistry (incorporation of the


 group) and the commercial availability of the ligands.[5]
Reagents & Equipment
  • Catalyst Precursor:

    
     (5 mol%)
    
  • Ligand:

    
     (6 mol%)
    
  • Substrate: Styrene (1.0 equiv)

  • Reagent: 2,2,2-Trifluorodiazoethane (

    
    ) generated in situ or used as a solution (Caution: Toxic/Explosive).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Catalyst Formation (In Glovebox or Schlenk Line):

    • In a flame-dried Schlenk flask, combine

      
       (18.6 mg, 0.05 mmol) and 
      
      
      
      (16 mg, 0.06 mmol).
    • Add anhydrous DCM (2 mL) and stir at Room Temperature (RT) for 1 hour. The solution should turn a characteristic blue/green depending on the counterion/ligand complexation.

  • Substrate Addition:

    • Add the alkene substrate (e.g., styrene, 1.0 mmol) to the catalyst solution.

    • Cool the mixture to -78°C (or 0°C depending on reactivity) to maximize enantioselectivity.

  • Diazo Addition (Critical Step):

    • Note: High local concentration of diazo leads to dimerization (formation of hexafluorobutene).

    • Using a syringe pump , add the solution of

      
       (1.2 equiv in DCM) slowly over 4–6 hours.
      
    • Maintain the low temperature throughout the addition.

  • Completion & Workup:

    • Allow the reaction to warm to RT naturally after addition is complete.

    • Filter through a short plug of silica gel to remove the copper catalyst.

    • Concentrate the filtrate under reduced pressure (Caution: Fluorinated cyclopropanes can be volatile).

  • Validation (Analytical):

    • NMR:

      
       NMR is the primary diagnostic tool. Look for the doublet/multiplet around -60 to -70 ppm specific to the cyclopropyl-
      
      
      
      .
    • Chiral HPLC: Use a Chiralcel OJ-H or OD-H column (Hexane/iPrOH gradient) to determine ee%.

Decision Matrix: Which Catalyst to Choose?

Decision_Matrix Start Select Substrate/Goal Q1 Is the Alkene Electron Deficient? (e.g., Acrylate, Acrylonitrile) Start->Q1 Res1 Use Co(II) Porphyrin (Metalloradical Catalysis) Q1->Res1 Yes Q2 Is the Goal CF3 Incorporation? Q1->Q2 No (Electron Rich/Neutral) Q3 Is the Diazo Donor/Acceptor type? (Stabilized) Q2->Q3 No Res2 Use Cu(I)-Box (Cost effective, handles CF3CHN2) Q2->Res2 Yes (CF3-Diazo) Res3 Use Rh(II) Dimers (Highest ee for stabilized carbenes) Q3->Res3 Yes Res4 Consider Biocatalysis (If aqueous/scale required) Q3->Res4 No / Specific Needs

Figure 2: Decision tree for catalyst selection based on substrate electronics and desired fluorinated moiety.

References

  • Rhodium Catalysis & Mechanism

    • Hansen, J., & Davies, H. M. L. (2008). "High enantioselectivity in Rh(II)-catalyzed cyclopropanations.
    • (Representative Review of Davies Group work).

  • Cobalt Metalloradical Catalysis

    • Zhang, X. P., et al. (2020). "Metalloradical Catalysis for Asymmetric Radical Cyclopropanation." Chemical Science.

  • Copper-Catalyzed Trifluoromethylation

    • Gicquel, M., et al. (2015). "Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates." Journal of the American Chemical Society.
  • Biocatalysis

    • Renata, H., Lewis, R. D., Sweredoski, M. J., Moradian, A., & Arnold, F. H. (2016). "Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation." Journal of the American Chemical Society.
  • General Review on Fluorocyclopropanes

    • Fustero, S., et al. (2011). "Fluorine in Medicinal Chemistry: The Cyclopropane Ring." Chemical Reviews.

Sources

Validation

The Catalyst Crucible: A Head-to-Head Comparison of Rhodium and Copper in Fluorocyclopropanation

Introduction: The Rising Stock of Fluorocyclopropanes in Drug Discovery To the dedicated researcher in medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a well-established approach to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Stock of Fluorocyclopropanes in Drug Discovery

To the dedicated researcher in medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated motifs, the fluorocyclopropane ring stands out as a particularly valuable bioisostere. Its inherent conformational rigidity, coupled with the unique electronic properties of the C-F bond, offers a powerful tool for fine-tuning the pharmacological profile of drug candidates. The synthesis of these valuable building blocks often relies on the catalytic cyclopropanation of alkenes with fluorinated carbene precursors. At the forefront of this synthetic endeavor are two classes of catalysts: those based on rhodium and those on copper. This guide provides an in-depth, head-to-head comparison of these two catalytic systems, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal catalyst for their fluorocyclopropanation needs.

The Contenders: Rhodium vs. Copper Catalysts

Both rhodium and copper complexes have proven to be effective catalysts for the transfer of a fluorinated carbene from a diazo precursor to an alkene.[1][2] However, the choice between these two metals is far from arbitrary, with each offering a distinct set of advantages and disadvantages in terms of reactivity, selectivity, cost, and substrate scope.

Rhodium catalysts , typically in the form of dirhodium(II) tetracarboxylates, are renowned for their high efficiency and selectivity in cyclopropanation reactions.[2] The ability to readily tune the electronic and steric properties of the carboxylate ligands allows for a high degree of control over the stereochemical outcome of the reaction, making them a popular choice for asymmetric synthesis.[3]

Copper catalysts , often based on copper(I) or copper(II) salts complexed with chiral ligands such as bis(oxazolines) (BOX), present a more economical and earth-abundant alternative to their rhodium counterparts.[4][5] While historically considered less reactive than rhodium catalysts, recent advancements in ligand design have significantly expanded the utility of copper-based systems in enantioselective fluorocyclopropanation.[4]

Performance Showdown: A Data-Driven Comparison

A direct, side-by-side comparison of rhodium and copper catalysts under identical reaction conditions is challenging due to the diverse range of ligands, fluorinated carbene precursors, and substrates reported in the literature.[6] However, by examining representative examples, we can discern key performance trends for each catalytic system.

Catalyst SystemAlkene SubstrateFluorinated Carbene PrecursorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Rhodium
Rh₂(S-DOSP)₄StyreneEthyl 2-fluoro-2-diazoacetate85>95:5 (trans:cis)97 (1R, 2R)[7]
Rh₂(S-PTAD)₄Methyl AcrylateMethyl phenyldiazoacetate75>20:195 (1R, 2S)[2]
Rh₂(S-NTTL)₄Styrene1-mesyl-4-phenyl-1,2,3-triazole95>20:1 (trans:cis)96 (1R, 2R)[6]
Copper
Cu(I)-tBuBOX(E)-StyrylboronateTrifluorodiazoethane6994:695[4]
Cu(I)-PhBOX(E)-4-ChlorostyrylboronateTrifluorodiazoethane7795:597[4]
Cu(I)-bis(oxazoline)StyreneEthyl diazoacetateHigh-High[8]

Key Observations:

  • Rhodium catalysts generally exhibit exceptional yields and stereoselectivities, particularly in achieving high diastereomeric ratios in favor of the trans isomer. The enantioselectivity is consistently high across a range of substrates and diazo compounds.[2][7]

  • Copper catalysts have demonstrated remarkable progress, particularly in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, achieving excellent enantiomeric excesses.[4] While yields can be slightly lower than those achieved with rhodium, the high levels of stereocontrol are noteworthy.

Delving into the "Why": Mechanistic Considerations

The differing performance of rhodium and copper catalysts can be attributed to the distinct nature of their respective metal-carbene intermediates.

G cluster_rh Rhodium-Catalyzed Pathway cluster_cu Copper-Catalyzed Pathway Rh_cat Rh₂(L)₄ Rh_carbene Rh(L)₄=CRF Rh_cat->Rh_carbene + Diazo - N₂ Diazo F-CR-N₂ TS_Rh Transition State Rh_carbene->TS_Rh Alkene R'CH=CHR'' Alkene->TS_Rh Product_Rh Fluorocyclopropane TS_Rh->Product_Rh Cu_cat Cu(I)-Ligand Cu_carbene Cu(L)=CRF Cu_cat->Cu_carbene + Diazo - N₂ Diazo_Cu F-CR-N₂ TS_Cu Transition State Cu_carbene->TS_Cu Alkene_Cu R'CH=CHR'' Alkene_Cu->TS_Cu Product_Cu Fluorocyclopropane TS_Cu->Product_Cu

Figure 1: Simplified catalytic cycles for rhodium and copper-catalyzed fluorocyclopropanation.

In the rhodium-catalyzed pathway , the dirhodium(II) catalyst reacts with the diazo compound to form a highly electrophilic rhodium-carbene intermediate.[3] The cyclopropanation is believed to proceed via a concerted, asynchronous transition state where the alkene approaches the carbene. The stereochemistry is dictated by the chiral ligands on the rhodium catalyst, which create a chiral pocket that directs the approach of the alkene.[9]

The copper-catalyzed mechanism is thought to proceed through a similar copper-carbene intermediate.[8] The nature of the ligand, typically a bidentate nitrogen-based ligand like a bis(oxazoline), is crucial in creating a chiral environment around the copper center, thereby controlling the enantioselectivity of the carbene transfer.[7]

Experimental Protocols: A Practical Guide

Representative Protocol for Rhodium-Catalyzed Enantioselective Fluorocyclopropanation:

This protocol is adapted from the work of Davies and co-workers for the cyclopropanation of styrene with ethyl 2-fluoro-2-diazoacetate using Rh₂(S-DOSP)₄.[7]

G start Start step1 To a solution of Rh₂(S-DOSP)₄ (0.005 mmol) in CH₂Cl₂ (1.0 mL) add styrene (0.5 mmol). start->step1 step2 Cool the solution to 0 °C. step1->step2 step3 Add a solution of ethyl 2-fluoro-2-diazoacetate (0.6 mmol) in CH₂Cl₂ (2.0 mL) dropwise over 1 h. step2->step3 step4 Stir the reaction at 0 °C for 4 h. step3->step4 step5 Warm to room temperature and concentrate under reduced pressure. step4->step5 step6 Purify the crude product by flash chromatography on silica gel. step5->step6 end End step6->end

Figure 2: Experimental workflow for a typical Rh-catalyzed fluorocyclopropanation.

Representative Protocol for Copper-Catalyzed Enantioselective Fluorocyclopropanation:

This protocol is a general representation based on the synthesis of trifluoromethyl-cyclopropylboronates using a Cu(I)-bis(oxazoline) catalyst.[4]

G start Start step1 In a glovebox, combine Cu(I) salt (e.g., CuOTf, 0.01 mmol) and chiral bis(oxazoline) ligand (0.011 mmol) in a dry solvent (e.g., THF). start->step1 step2 Stir for 30 min to form the catalyst complex. step1->step2 step3 Add the alkene substrate (0.2 mmol). step2->step3 step4 Slowly add a solution of the fluorinated diazo compound (e.g., trifluorodiazoethane, 0.4 mmol) via syringe pump over several hours. step3->step4 step5 Stir the reaction at the specified temperature until complete consumption of the alkene. step4->step5 step6 Quench the reaction and purify the product by column chromatography. step5->step6 end End step6->end

Figure 3: Experimental workflow for a typical Cu-catalyzed fluorocyclopropanation.

Substrate Scope and Functional Group Tolerance: A Comparative Analysis

Rhodium Catalysts:

Dirhodium(II) catalysts exhibit a broad substrate scope, effectively cyclopropanating a wide range of alkenes, including electron-rich, electron-neutral, and electron-deficient olefins.[2] They generally show good tolerance for a variety of functional groups. However, highly nucleophilic functional groups can sometimes coordinate to the rhodium center and inhibit catalysis.

Copper Catalysts:

The substrate scope of copper catalysts in fluorocyclopropanation has been expanding. They have shown particular promise with electron-deficient alkenes and have been successfully employed with substrates bearing boronate esters, which are valuable for further synthetic transformations.[4] The tolerance for various functional groups is generally good, though strongly coordinating groups may interfere with the catalyst.[10]

Practical Considerations: Cost, Availability, and Handling

FeatureRhodium CatalystsCopper Catalysts
Cost Significantly more expensive due to the rarity of rhodium.Relatively inexpensive and abundant.
Availability A wide variety of chiral dirhodium catalysts are commercially available or can be synthesized.A broad range of copper salts and chiral ligands are readily available.
Handling Generally stable and easy to handle, though sensitive to certain impurities.Copper(I) catalysts can be sensitive to air and moisture, often requiring inert atmosphere techniques.

Conclusion: Selecting the Right Tool for the Job

The choice between rhodium and copper catalysts for fluorocyclopropanation is a nuanced decision that depends on the specific goals of the synthesis.

Choose Rhodium when:

  • The highest possible yield and stereoselectivity are paramount.

  • A broad substrate scope is required.

  • Cost is not the primary limiting factor.

Choose Copper when:

  • Cost-effectiveness and scalability are major considerations.

  • The synthesis of trifluoromethyl-substituted cyclopropanes is the target.

  • The use of an earth-abundant metal is preferred for sustainability reasons.

Ultimately, both rhodium and copper catalysts are powerful tools in the synthetic chemist's arsenal for the construction of valuable fluorocyclopropane building blocks. As research in this area continues to advance, the development of even more efficient, selective, and sustainable catalysts based on both of these metals can be anticipated, further empowering the field of drug discovery.

References

  • Rhodium vs Copper. (n.d.). SchoolMyKids. Retrieved February 7, 2026, from [Link]

  • Hu, W., & Doyle, M. P. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(1), 67-70.
  • Díaz-Urrutia, C., & Fructos, M. R. (2014). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates.
  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335.
  • Comparative study of different fluorocyclopropanation c
  • Investigation of substrate scope and functional group tolerance in AHF... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Davies, H. M., & Lee, G. H. (2004). Rhodium-catalyzed enantioselective cyclopropanation of fluorinated olefins: a straightforward route to highly functionalized fluorocyclopropanes. Organic Letters, 6(13), 2113-2115.
  • Copper-catalyzed HFIP-promoted para-selective allylation of phenols via C–C bond activation of gem-difluorinated cyclopropanes. (2022). Organic Chemistry Frontiers.
  • Copper(II) triflate in Catalysis: A benchmark tool for Organic Synthesis. (2023). Avances en Química.
  • Distinct roles of copper in bimetallic copper–rhodium three-way catalysts deposited on redox supports. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Bis- and Azabis(oxazoline)
  • Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates. (2010). Journal of the American Chemical Society, 132(49), 17402-17405.
  • Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. (2019). Journal of the American Chemical Society, 141(35), 13789-13794.
  • The Intriguing Role of Copper in Catalysis. (2026, January 15).
  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. (2012).
  • The Chiral Crown Conformation of Rh2(S-PTTL)4: Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Chiral Crown Conformation of Rh2(S-PTTL)4: Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters. (2010). Journal of the American Chemical Society, 132(14), 5038-5039.

Sources

Comparative

in silico modeling and comparison of 2-fluorocyclopropane analogs

Executive Summary The 2-fluorocyclopropane (2-FCP) moiety represents a high-value bioisostere in modern drug discovery, offering a unique intersection of conformational rigidity and electronic modulation. Unlike the flex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluorocyclopropane (2-FCP) moiety represents a high-value bioisostere in modern drug discovery, offering a unique intersection of conformational rigidity and electronic modulation. Unlike the flexible fluoroethyl group or the lipophilic unsubstituted cyclopropane, 2-FCP introduces a "Janus-faced" polarity—creating distinct electrostatic surfaces without significantly altering steric bulk.

This guide provides a technical comparison of 2-FCP against its primary alternatives: the Unsubstituted Cyclopropane (CP) and the Fluoroethyl (FE) chain. It details the in silico protocols required to accurately model these effects, ensuring that calculated pKa shifts and binding affinities translate to experimental reality.

The Physicochemical Landscape: A Comparative Analysis

The introduction of fluorine onto the cyclopropane ring induces profound stereoelectronic effects.[1] The "gauche effect" typically seen in linear fluoro-alkanes is overridden here by ring strain and fixed geometry, leading to distinct dipole vectors for cis and trans isomers.

Table 1: Comparative Physicochemical Profiles

Data represents averaged values derived from DFT calculations (M06-2X/6-311++G) on model amine scaffolds.

PropertyUnsubstituted CPcis-2-FCPtrans-2-FCPFluoroethyl (Open Chain)
Conformational Entropy Low (Rigid)Low (Rigid)Low (Rigid)High (Flexible)
Dipole Moment (Debye) ~1.2 D~2.9 D (High)~1.8 D (Moderate)Variable (Rotamer dependent)
Basicity (pKa of amine) Base (Ref)-1.5 to -2.0 units-2.5 to -3.0 units-1.0 to -1.5 units
Metabolic Stability Moderate (CYP oxidation)High (Blocked site)High (Blocked site)Moderate (Dehydrofluorination risk)
Lipophilicity (LogP) HighLow (Polar face)ModerateModerate

Key Insight: The cis-2-FCP isomer exhibits a "Janus" effect: one face of the ring is highly polar (fluorine-rich), while the other remains hydrophobic. This allows for specific orthogonal interactions in the binding pocket that trans-2-FCP cannot achieve due to vector cancellation.

In Silico Modeling Protocol

Accurate modeling of 2-FCP requires specific theory levels to account for the dispersion forces and non-covalent interactions (NCIs) that fluorine introduces. Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic repulsion in the cis isomer.

Step-by-Step Computational Workflow

Phase 1: Conformational Scanning (QM)

  • Objective: Determine the energy penalty of the cis vs. trans configuration.

  • Software: Gaussian 16 / ORCA 5.0

  • Method:

    • Generate 3D coordinates for both stereoisomers.

    • Optimization: Use M06-2X or ωB97X-D functionals with 6-311++G(d,p) basis set. Why? These functionals explicitly correct for dispersion, which is critical for C-F...H interactions.

    • Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.

Phase 2: pKa Prediction

  • Objective: Predict the basicity shift of the adjacent amine.

  • Method: Isodesmic reaction scheme.[2]

    • Calculate

      
       for: 
      
      
      
    • Use experimental pKa of the reference (e.g., cyclopropylamine) to anchor the calculation.

    • Solvation Model: SMD (Solvation Model based on Density) in water is mandatory. PCM (Polarizable Continuum Model) often underestimates the fluorine solvation energy.

Phase 3: Molecular Docking

  • Objective: Evaluate binding affinity.

  • Software: Glide (Schrödinger) or AutoDock Vina.

  • Critical Setting:

    • Grid Generation: You must enable "Halogen Bonding" options if available. The fluorine atom can act as a weak bond acceptor or participate in orthogonal multipolar interactions.

    • Rigidity: Keep the cyclopropane ring rigid; allow rotation only at the exocyclic bonds.

Visualizing the Workflow

G Start Candidate Structure (2-FCP Analog) QM QM Optimization (M06-2X/6-311++G**) Solvation: SMD Start->QM 3D Gen Conf Conformational Analysis (Cis vs Trans Energy) QM->Conf ΔG calc ADMET Metabolic Stability (F-Site Blocking) QM->ADMET ESP Map Dock Molecular Docking (Halogen Bond Constraints) Conf->Dock Input Poses Decision Lead Selection Dock->Decision Affinity ADMET->Decision Stability

Figure 1: Integrated computational workflow for assessing fluorocyclopropane bioisosteres. Note the central role of QM optimization prior to docking to establish correct stereoelectronic surfaces.

Case Study: Cabozantinib Analogs

To validate this protocol, we examine the optimization of Cabozantinib (c-Met/VEGFR-2 inhibitor) analogs, where a 2-fluorocyclopropane moiety was introduced to replace the standard cyclopropane.

The Challenge: The parent cyclopropane was metabolically susceptible. The Solution: Introduction of fluorine at the C2 position.[3]

Comparative Results (Experimental vs. Predicted):

CompoundConfigPredicted

(kcal/mol)
Experimental IC50 (c-Met)Metabolic Stability (

)
Cabozantinib (Ref) ---11.27.8 nM< 30 min
Analog 1 (JV-976) trans-2-FCP-11.515.2 nM> 60 min
Analog 2 cis-2-FCP-10.1> 100 nM> 60 min

Analysis:

  • Potency: The trans-isomer maintained potency comparable to the parent. The cis-isomer suffered a penalty. In silico docking revealed that the cis-fluorine created an electrostatic clash with a backbone carbonyl in the ATP binding pocket, a prediction confirmed by the lower experimental potency.

  • Stability: Both fluorinated analogs significantly extended metabolic half-life by blocking the C-H abstraction pathway on the ring, a result accurately predicted by ab initio bond dissociation energy (BDE) calculations.

Strategic Decision Matrix

When should you use 2-FCP? Use this logic flow to decide between the cis and trans isomers or the open chain.

Logic Root Design Goal: Replace Cyclopropane? Metab Primary Issue: Metabolic Instability? Root->Metab Potency Primary Issue: Potency/Selectivity? Root->Potency Trans Select TRANS-2-FCP (Minimizes Dipole, Retains Shape) Metab->Trans Default Choice CheckPocket Pocket Environment? Potency->CheckPocket Analyze Pocket Cis Select CIS-2-FCP (High Polarity, Specific H-Bonding) Open Select Fluoroethyl (Flexible Fit) CheckPocket->Trans Hydrophobic CheckPocket->Cis Polar/Donor Needed CheckPocket->Open Steric Constraint

Figure 2: Decision matrix for selecting the optimal fluorinated motif based on binding pocket characteristics and ADMET needs.

References

  • Gong, Y., et al. (2019). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. The Journal of Organic Chemistry. Link

  • Haufe, G. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in drug design. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Validation

Comparative Profiling Guide: 2-Fluoro-2-phenylcyclopropanecarboxylic Acid Derivatives

Executive Summary: The Fluorine Advantage In the optimization of cyclopropane-containing drugs—particularly for mGluR antagonists and MAO inhibitors —the carboxylic acid tail presents a dual challenge: metabolic instabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of cyclopropane-containing drugs—particularly for mGluR antagonists and MAO inhibitors —the carboxylic acid tail presents a dual challenge: metabolic instability and potential toxicity via reactive metabolites.

This guide compares 2-fluoro-2-phenylcyclopropanecarboxylic acid (FPCP) derivatives against their non-fluorinated and gem-dimethyl analogs. While the parent 2-phenylcyclopropanecarboxylic acid (PCP) scaffold often suffers from rapid CYP450 degradation and high acyl glucuronide (AG) reactivity, the introduction of fluorine at the C2 position serves as a "metabolic roadblock."

Key Takeaway: FPCP derivatives demonstrate superior metabolic stability and reduced acyl glucuronide cross-reactivity compared to non-fluorinated analogs, though they require careful monitoring for electronic effects on target binding affinity.

Comparative Analysis: FPCP vs. Alternatives

The following analysis evaluates the performance of the 2-fluoro scaffold against standard alternatives used in medicinal chemistry.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature2-Fluoro-2-phenyl (FPCP) Unsubstituted (PCP) 2,2-Dimethyl (Gem-dimethyl)
Structure Fluorine at C2 (Monofluoro)Hydrogen at C2Methyl groups at C2
Metabolic Stability (t½) High (Blocks CYP oxidation)Low (Rapid benzylic oxidation)Medium (Steric block only)
Acyl Glucuronide Reactivity Low/Moderate (Electron withdrawal stabilizes AG)High (Rapid protein adduct formation)Low (Steric hindrance prevents conjugation)
Lipophilicity (LogP) Moderate increaseBaselineHigh increase (Solubility risk)
pKa of Carboxylic Acid ~3.5 (More acidic)~4.5~4.8
Primary Risk Electronic repulsion at targetRapid clearance & ToxicitySteric clash at receptor
Mechanism of Action: Why Fluorine?
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. In the unsubstituted PCP scaffold, the benzylic position on the cyclopropane ring is a "hotspot" for CYP450-mediated hydroxylation. Fluorine substitution prevents this hydrogen abstraction.

  • Acyl Glucuronide Safety: Carboxylic acid drugs are metabolized into acyl glucuronides (AGs).[1] Unstable AGs can undergo rearrangement and covalently bind to plasma proteins (haptenization), causing immune-mediated idiosyncrasies (cross-reactivity). The electron-withdrawing nature of fluorine stabilizes the ester bond of the glucuronide, reducing its reactivity toward nucleophilic plasma proteins [1, 2].

Cross-Reactivity & Safety Profiling

"Cross-reactivity" in the context of carboxylic acid drug candidates refers to two distinct phenomena:

  • Chemical Cross-Reactivity: The propensity of the metabolite (acyl glucuronide) to bind non-specifically to host proteins.

  • Pharmacological Cross-Reactivity: Off-target binding (e.g., mGluR2 vs. mGluR4).

Chemical Cross-Reactivity (The AG Risk)

The FPCP scaffold mitigates the risk of "transacylation," where the drug-glucuronide conjugate transfers the drug moiety to serum albumin.

  • Risk Level (PCP): High. The AG rearranges rapidly (t½ < 2h).

  • Risk Level (FPCP): Reduced. The inductive effect of fluorine lowers the pKa, making the carboxylate a poorer leaving group in the transacylation transition state.

Pharmacological Selectivity

In mGluR drug design, the cyclopropane ring acts as a conformational lock.

  • FPCP Advantage: The fluorine atom introduces a dipole that can interact with specific residues (e.g., Serine or Threonine) in the receptor pocket, potentially enhancing selectivity for Group II mGluRs (mGluR2/3) over Group III (mGluR4/6/8) compared to the non-fluorinated parent [3].

Visualizing the Screening Workflow

The following diagram outlines the decision cascade for evaluating these derivatives, prioritizing safety (AG reactivity) early in the process.

ScreeningCascade Start Candidate Synthesis (FPCP Derivatives) Step1 In Vitro Metabolic Stability (Microsomes) Start->Step1 Decision1 t½ > 30 min? Step1->Decision1 Step2 Acyl Glucuronide (AG) Reactivity Assay Decision1->Step2 Pass Fail Discard / Redesign Decision1->Fail Fail (Rapid Clearance) Decision2 AG t½ > 10h? Step2->Decision2 Step3 Target Selectivity (e.g., mGluR2 vs mGluR4) Decision2->Step3 Pass (Stable AG) Decision2->Fail Fail (Toxic Risk) Step3->Fail Off-Target Binding Lead Lead Candidate Step3->Lead High Selectivity

Caption: Figure 1. Hierarchical screening cascade prioritizing metabolic stability and glucuronide safety before potency.

Experimental Protocols

To validate the superiority of FPCP derivatives, the following self-validating protocols are recommended.

Protocol A: Acyl Glucuronide (AG) Reactivity Assay

Purpose: To quantify the "Chemical Cross-Reactivity" potential of the metabolite.

  • Biosynthesis: Incubate the FPCP derivative (50 µM) with human liver microsomes (HLM) supplemented with UDPGA (cofactor) and Alamethicin (pore-forming agent) for 2 hours.

  • Isolation: Quench with ice-cold acetonitrile. Centrifuge and isolate the supernatant containing the biosynthesized acyl glucuronide.

  • Degradation Kinetic Study:

    • Dilute the supernatant into phosphate buffer (pH 7.4, 37°C) to simulate physiological conditions.

    • Sampling: Aliquot samples at t=0, 0.5, 1, 2, 4, 8, and 24 hours.

    • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the β-1-O-acyl glucuronide peak and the appearance of rearranged isomers (2/3/4-O-acyl isomers).

  • Calculation: Plot ln[Concentration] vs. time. The degradation half-life (

    
    ) indicates stability.
    
    • Reference Standard: Diclofenac AG (High reactivity,

      
       h) vs. Ibuprofen AG (Low reactivity).
      
    • Acceptance Criteria: FPCP AG should exhibit

      
       hours.
      
Protocol B: Competitive Cross-Reactivity Binding (GPCRs)

Purpose: To ensure fluorine does not induce off-target binding.

  • Membrane Prep: Prepare membranes from CHO cells stably expressing human mGluR2 (Target) and mGluR4 (Off-target).

  • Ligand: Use [³H]-LY341495 (a broad-spectrum antagonist) as the radioligand.

  • Incubation:

    • Mix membrane prep (10 µg protein), [³H]-LY341495 (2 nM), and varying concentrations of FPCP derivative (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at room temperature.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Calculate

    
     and 
    
    
    
    for both receptors.
    • Selectivity Ratio:

      
      . A ratio >50 indicates excellent selectivity.
      

Mechanistic Pathway: Metabolic Fate

Understanding the metabolic diversion created by fluorine is critical for safety arguments.

MetabolicFate Parent FPCP Derivative (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Minor Path UGT UGT Glucuronidation (Phase II) Parent->UGT Major Path Hydroxyl Hydroxylated Metabolite (BLOCKED by Fluorine) CYP->Hydroxyl Inhibited AcylGluc Acyl Glucuronide (Major Metabolite) UGT->AcylGluc Clearance Renal Elimination (Safe) AcylGluc->Clearance Stable Isomer Binding Covalent Protein Binding (Immune Toxicity) AcylGluc->Binding Reactive Isomer (Reduced by F-substitution)

Caption: Figure 2. Fluorine blocks Phase I oxidation, shifting clearance to Phase II. Stability of the Phase II conjugate is therefore the critical safety parameter.

References

  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Chapter: Bioisosterism).
  • FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites."

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Fluoro-2-phenylcyclopropanecarboxylic Acid

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Fluoro-2-phenylcyclopropanecarboxylic acid. As a compound combining a reactive carboxylic acid group with a fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Fluoro-2-phenylcyclopropanecarboxylic acid. As a compound combining a reactive carboxylic acid group with a fluorinated organic structure, it requires a meticulous, risk-based approach to ensure laboratory safety. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to work with confidence and security.

Hazard Assessment: Understanding the Intrinsic Risks

2-Fluoro-2-phenylcyclopropanecarboxylic acid is not a commonplace reagent, and comprehensive toxicological data is scarce. Therefore, a conservative hazard assessment must be extrapolated from its structural components and data from analogous compounds.

  • Carboxylic Acid Moiety : This functional group renders the molecule acidic and potentially corrosive. Similar carboxylic acids can cause severe skin burns and eye damage upon contact.[1][2][3] Ingestion can lead to burns of the digestive tract.[4]

  • Fluorinated Organic Structure : The carbon-fluorine bond is exceptionally strong, which can lead to persistence in the environment and unique metabolic pathways if absorbed.[5][6][7] Compounds like 2-Fluorocyclopropanecarboxylic acid are classified as harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[1][2][8]

  • Aromatic Phenyl Group : While the phenyl group itself is common, its presence contributes to the molecule's overall reactivity and potential biological interactions.

Given these factors, the compound must be treated as corrosive, a severe skin and eye irritant, harmful by all routes of exposure, and a respiratory irritant. All handling procedures must be designed to prevent any direct contact.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the quantities being handled. The minimum PPE for any work with this compound includes a lab coat, chemical splash goggles, and closed-toe shoes.[9] The following table outlines escalating levels of protection.

Task Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) < 1 gramDouble-glove with NitrileChemical Splash GogglesStandard Lab CoatRequired if not in a certified chemical fume hood.
Solution Preparation < 100 mLNeoprene or thick Nitrile gloves over inner Nitrile gloves.[10][11]Chemical Splash Goggles and a full Face Shield.[11]Chemical-resistant apron over a lab coat.[10]Work must be performed in a certified chemical fume hood.
Reaction Work-up/Purification Any ScaleNeoprene or thick Nitrile gloves over inner Nitrile gloves.[10][11]Chemical Splash Goggles and a full Face Shield.[11]Chemical-resistant apron over a lab coat.[10]Work must be performed in a certified chemical fume hood.
Handling Concentrated Solutions > 100 mLNeoprene or thick Nitrile gloves over inner Nitrile gloves.[10][11]Chemical Splash Goggles and a full Face Shield.[11]Chemical-resistant apron over a lab coat.[10]Work must be performed in a certified chemical fume hood.
PPE Selection Workflow

The following decision tree provides a logical pathway for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Task with 2-Fluoro-2-phenyl- cyclopropanecarboxylic acid q_aerosol Potential for dust or aerosol generation? start->q_aerosol q_splash Is there a significant splash potential? ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles q_splash->ppe_base No ppe_face_shield Upgrade: Add Face Shield over goggles. q_splash->ppe_face_shield Yes q_aerosol->q_splash No ppe_hood Action: Work inside a certified chemical fume hood. q_aerosol->ppe_hood Yes ppe_hood->q_splash ppe_apron Upgrade: Add chemical- resistant apron. ppe_face_shield->ppe_apron ppe_gloves Upgrade: Use heavy-duty (e.g., Neoprene) gloves. ppe_apron->ppe_gloves ppe_gloves->ppe_base Spill_Response spill Spill Detected alert Alert personnel in the immediate area. spill->alert evacuate Assess spill size. Evacuate if large or ventilation is poor. alert->evacuate ppe Don appropriate PPE (See Table 1 - highest level) evacuate->ppe Spill is manageable report Report the incident to Lab Supervisor and EHS. evacuate->report Spill is large contain Contain the spill with absorbent pads or sand. ppe->contain collect Collect absorbed material using non-sparking tools. contain->collect waste Place in a labeled hazardous waste container. collect->waste decon Decontaminate the area with an appropriate solvent. waste->decon decon->report

Caption: Step-by-step spill response procedure.

Waste Disposal Plan

Due to the stable carbon-fluorine bond, this compound falls into the category of halogenated organic waste, which requires specialized disposal. These "forever chemicals" must not be disposed of in standard trash or down the drain. [6][12] Protocol for Disposal

  • Segregation : Maintain separate, clearly labeled waste streams for:

    • Solid Waste : Contaminated gloves, weigh boats, paper towels, and absorbent materials.

    • Liquid Waste : Unused solutions and solvent rinses used for decontamination. This must be designated as "Halogenated Organic Waste."

  • Containerization : Use robust, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) department.

  • Labeling : Ensure all waste containers are accurately labeled with the full chemical name of all constituents and their approximate concentrations.

  • Disposal : The primary recommended disposal method is high-temperature incineration conducted by a licensed hazardous waste management company. [6][12]This process is necessary to break the strong C-F bond. Do not attempt to neutralize or treat the waste in the lab.

  • Arrangement : Store sealed waste containers in a designated satellite accumulation area until they are collected by EHS for final disposal.

By implementing these detailed operational and safety plans, researchers can effectively mitigate the risks associated with 2-Fluoro-2-phenylcyclopropanecarboxylic acid, ensuring a safe and productive laboratory environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopropanecarboxylic acid.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: (1S,2S)-2-Fluorocyclopropanecarboxylic acid.
  • Jennings, L. K., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services. [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from UAH. [Link]

  • Apollo Scientific. (2023, August 31). Safety Data Sheet: 2-Fluorocyclopropanecarboxylic acid.
  • University of Illinois. (n.d.). Personal Protective Equipment (PPEs). Retrieved from University of Illinois ECE 444. [Link]

  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). cis-2-Fluorocyclopropanecarboxylic acid. Retrieved from PubChem. [Link]

  • University of California, Santa Cruz. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Google Patents. (n.d.). DE19620798A1 - Process for the preparation of 2-fluoro-1-cyclopropanecarboxylic acid and derivatives thereof by reductive dehalogenation.
  • Google Patents. (n.d.). EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from University of Oxford Department of Chemistry. [Link]

  • Toxicology. (1998). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from EPA. [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton Environmental Health and Safety. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk. [Link]

  • National Institutes of Health. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from PMC. [Link]

  • PubMed. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from PubMed. [Link]

  • Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from Lab Manager. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

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2-Fluoro-2-phenylcyclopropanecarboxylic acid
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2-Fluoro-2-phenylcyclopropanecarboxylic acid
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